1-Bromo-3-(difluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHIUQWUSQZMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377832 | |
| Record name | 1-bromo-3-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29848-59-7 | |
| Record name | 1-bromo-3-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals
CAS Number: 29848-59-7
This technical guide provides a comprehensive overview of 1-Bromo-3-(difluoromethyl)benzene, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 29848-59-7 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Density | 1.604 g/mL at 25 °C |
| Boiling Point | 65 °C at 4.5 mmHg |
| Refractive Index (n20/D) | 1.521 |
| InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(F)F |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a common and effective method for the synthesis of similar aryl bromides is the Sandmeyer reaction, starting from the corresponding aniline. Below is a representative experimental protocol.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
3-(Difluoromethyl)aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(difluoromethyl)aniline in a solution of hydrobromic acid (48%) and water at 0-5 °C with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The addition rate should be controlled to prevent the temperature from exceeding 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).
-
Slowly add the previously prepared diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain a steady evolution of gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield the final product.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable building block in drug discovery and development due to the strategic placement of the bromine atom and the difluoromethyl group. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1]
The difluoromethyl group is of increasing interest in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound, the desired arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a solvent mixture of toluene, ethanol, and water.
-
Add potassium carbonate as the base.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel organic compounds. Its utility in forming carbon-carbon bonds through cross-coupling reactions, combined with the beneficial properties conferred by the difluoromethyl group, makes it a critical tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.
References
A Comprehensive Technical Guide to 1-Bromo-3-(difluoromethyl)benzene for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Synthesis, and Handling of a Key Chemical Intermediate
This technical guide provides a detailed examination of 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its value lies in the strategic placement of a bromine atom, which allows for a variety of cross-coupling reactions, and the electron-withdrawing difluoromethyl group, which can enhance the metabolic stability and electronic characteristics of target molecules.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical data and procedural insights.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data are predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [2] |
| Molecular Weight | 207.02 g/mol | [3][4] |
| CAS Number | 29848-59-7 | [2][3] |
| Boiling Point | 197.7 ± 30.0 °C (Predicted) | [3][5] |
| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.499 | [5] |
| Solubility | Almost insoluble in water (0.01 g/L at 25 °C) | [2] |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Synthesis and Experimental Workflows
As a specialty chemical, the synthesis and purification of this compound is a critical process for ensuring high purity for subsequent reactions. The following diagram illustrates a generalized workflow for its synthesis and purification.
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of key physicochemical properties of liquid aromatic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and efficient method for determining the boiling point of a small sample is the Thiele tube or capillary method.[7]
Apparatus:
-
Thiele tube or a beaker with a high-boiling point oil (e.g., paraffin oil)
-
Thermometer (-10 to 250 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A few milliliters of this compound are placed into the small test tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]
-
The assembly is clamped and immersed in the oil bath of the Thiele tube, making sure the oil level is above the sample level but below the opening of the test tube.[8]
-
The oil is heated gently and stirred to ensure uniform temperature distribution.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[6][8]
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7][8]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. For precise measurements of the density of pure liquid chemicals, a pycnometer is often used.[9][10]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).[10]
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark on the capillary, and the outside is dried. The mass of the pycnometer filled with water is recorded (m₂).[11]
-
The pycnometer is emptied, dried completely, and then filled with this compound.
-
The filled pycnometer is brought to the same temperature in the water bath, the liquid level is adjusted, and the outside is dried. The mass of the pycnometer filled with the sample is recorded (m₃).
-
The density of the liquid (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance. The Abbe refractometer is a common instrument for this measurement.[12]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Soft tissue paper
Procedure:
-
The refractometer is turned on, and the prism is cleaned with a suitable solvent and a soft tissue.
-
The temperature of the prisms is regulated by circulating water from a constant temperature bath, typically set to 20 °C.
-
A few drops of this compound are placed on the surface of the lower prism using a dropper.
-
The two prisms are closed and locked together.
-
While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions appears in the field of view.
-
The compensator knob is turned to eliminate any color dispersion, resulting in a sharp, well-defined boundary.
-
The handwheel is further adjusted to center the boundary line on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Safety and Handling
This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]
-
In case of exposure:
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
This guide provides a foundational understanding of the physicochemical properties and handling of this compound, serving as a valuable resource for its application in research and development.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 29848-59-7 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. store.astm.org [store.astm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sites.allegheny.edu [sites.allegheny.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]
Spectroscopic Analysis of 1-Bromo-3-(difluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a key intermediate in pharmaceutical and specialty chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.
Executive Summary
This compound is a substituted aromatic compound with significant potential in organic synthesis. Understanding its structural features through spectroscopic analysis is crucial for its application in complex molecular architectures. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted data to facilitate research and development.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 7.68 | d | 7.9 | Ar-H |
| 7.59 | s | - | Ar-H |
| 7.45 | d | 7.7 | Ar-H |
| 7.37 | t | 7.8 | Ar-H |
| 6.65 | t | 54.5 | -CHF₂ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 136.1 | Ar-C |
| 132.8 | Ar-C |
| 130.6 | Ar-C |
| 128.9 | Ar-C |
| 125.8 | Ar-C |
| 123.0 | Ar-C-Br |
| 113.8 (t) | -CHF₂ |
Note: The difluoromethyl carbon is expected to appear as a triplet due to coupling with the two fluorine atoms.
Table 3: Predicted Major IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch |
| 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |
| 1320 | Strong | C-F Stretch |
| 1150 | Strong | C-F Stretch |
| 1080 | Medium | In-plane C-H Bend |
| 790 | Strong | Out-of-plane C-H Bend |
| 680 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 206/208 | 100/98 | [M]⁺ (Molecular Ion) |
| 155/157 | 40 | [M-CHF₂]⁺ |
| 127 | 30 | [M-Br]⁺ |
| 76 | 25 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed directly.
-
Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Acquisition and Processing: The instrument's data system will record the mass spectrum. The relative abundances of the ions are normalized to the most intense peak (base peak), which is assigned a relative intensity of 100%.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide on the Solubility of 1-Bromo-3-(difluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-(difluoromethyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility profile based on its physicochemical properties and data from analogous compounds. Furthermore, it furnishes a detailed, standardized experimental protocol for researchers to determine precise solubility values in their laboratories.
Physicochemical Properties and Predicted Solubility
This compound is a halogenated aromatic compound. Its molecular structure, featuring a polarizable bromine atom and an electron-withdrawing difluoromethyl group on a nonpolar benzene ring, results in a molecule with low to moderate polarity. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like."
It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, from nonpolar to moderately polar. Conversely, its solubility in highly polar solvents, such as water, is expected to be very low. One available data point indicates its water solubility to be 0.01 g/L at 25°C.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Observations |
| Hexane | C₆H₁₄ | 1.88 | Data to be determined | |
| Toluene | C₇H₈ | 2.38 | Data to be determined | |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | Data to be determined | |
| Chloroform | CHCl₃ | 4.81 | Data to be determined | |
| Dichloromethane | CH₂Cl₂ | 9.08 | Data to be determined | |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data to be determined | |
| Acetone | C₃H₆O | 20.7 | Data to be determined | |
| Isopropanol | C₃H₈O | 19.9 | Data to be determined | |
| Ethanol | C₂H₅OH | 24.5 | Data to be determined | |
| Methanol | CH₃OH | 32.7 | Data to be determined | |
| Water | H₂O | 80.1 | 0.001 |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a substance in a given solvent.
1. Principle: An excess of the test substance, this compound, is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved substance in a subsequently isolated saturated solution is then determined by a suitable analytical method.
2. Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Thermostatic shaking apparatus or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Analytical balance (accurate to ±0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Appropriate vials for sample collection and analysis
3. Procedure:
-
Preparation of the Test Mixture:
-
Add an excess amount of this compound to a volumetric flask. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solute is visible at the end of the equilibration period.
-
Record the exact weight of the substance added.
-
Add a known volume of the chosen organic solvent to the flask.
-
-
Equilibration:
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests may be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the sedimentation of the excess solute.
-
To ensure complete removal of undissolved particles, centrifuge an aliquot of the supernatant at a suitable speed.
-
Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter that has been pre-conditioned with the solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
4. Data Reporting: The solubility should be reported in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature. The mean value from at least three independent determinations should be reported, along with the standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for the effective design of synthetic routes, formulation development, and toxicological studies.
Crystal Structure of 1-Bromo-3-(difluoromethyl)benzene: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific information regarding 1-Bromo-3-(difluoromethyl)benzene. A thorough search of publicly accessible crystallographic databases and the scientific literature has revealed that no experimental crystal structure data for this compound has been publicly deposited to date. Consequently, this document will focus on the synthesis, physicochemical properties, and the general reactivity of the compound, which are of significant interest to the target audience.
Physicochemical and Chemical Properties
While crystallographic data is unavailable, other key physical and chemical properties of this compound have been reported. These are summarized in the table below. The strategic placement of the bromine atom and the electron-withdrawing difluoromethyl group makes this compound a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The bromine atom can readily participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₂ | N/A |
| Molecular Weight | 207.02 g/mol | N/A |
| CAS Number | 29848-59-7 | N/A |
Experimental Protocols: Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, based on established methodologies for the synthesis of analogous aryl bromides and difluoromethylated arenes, a representative synthetic route can be proposed. The most plausible approach involves the electrophilic bromination of 1-(difluoromethyl)benzene.
Representative Synthesis Protocol: Electrophilic Bromination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
1-(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) as a catalyst
-
Anhydrous dichloromethane (CH₂Cl₂) as a solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(difluoromethyl)benzene in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of iron(III) bromide.
-
Bromination: Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) portion-wise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the representative synthesis of this compound via electrophilic bromination.
Caption: Representative workflow for the synthesis of this compound.
Commercial Availability and Synthetic Pathways of 1-Bromo-3-(difluoromethyl)benzene: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide on 1-Bromo-3-(difluoromethyl)benzene (CAS No. 29848-59-7), a key building block in modern medicinal chemistry, is now available for researchers, scientists, and drug development professionals. This guide details the compound's commercial availability, provides a plausible synthetic protocol, and explores its significance in the development of novel therapeutics. The strategic incorporation of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this compound a valuable intermediate in pharmaceutical research.[1]
Commercial Availability
This compound is commercially available from various chemical suppliers. The table below summarizes the offerings from a selection of vendors, highlighting available quantities, purity, and pricing. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Available Quantities | Purity | Price (EUR) |
| Reagentia | 29848-59-7 | 1 g, 5 g, 10 g, 25 g | Not Specified | 98.69 (1g), 191.20 (5g), 262.13 (10g), 496.50 (25g)[2] |
| BLDpharm | 29848-59-7 | Inquire | Cold-chain transportation | Inquire[3] |
| Novachemistry | 29848-59-7 | Inquire | >97% | Inquire[4] |
| Santa Cruz Biotechnology | 29848-59-7 | Inquire | Not Specified | Inquire[5] |
| Arctom | 29848-59-7 | Flexible sizes | Not Specified | Inquire[6] |
| SciSupplies | 29848-59-7 | 5 g, 100 g | 95.0% | Inquire[7][8] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol [5] |
| Appearance | Liquid |
| CAS Number | 29848-59-7[9] |
Synthetic Pathways
While a direct, one-pot synthesis of this compound is not widely reported, a plausible and efficient multi-step synthetic route can be devised based on modern catalytic methods. A potential pathway involves the difluoromethylation of a readily available starting material, such as 1,3-dibromobenzene, via a metallaphotoredox-catalyzed reaction.
Experimental Protocol: Synthesis of this compound via Metallaphotoredox Catalysis
This protocol is a proposed method based on established principles of metallaphotoredox catalysis for the difluoromethylation of aryl bromides.[10][11][12]
Materials:
-
1,3-dibromobenzene
-
Bromodifluoromethane (CF₂HBr)
-
Nickel catalyst (e.g., NiCl₂ glyme)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Silyl radical precursor (e.g., a silane)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, a dry Schlenk tube is charged with the nickel catalyst, photoredox catalyst, and ligand. Anhydrous DMF is added, and the mixture is stirred until a homogeneous solution is formed.
-
Addition of Reagents: 1,3-dibromobenzene and the silyl radical precursor are added to the reaction mixture. The Schlenk tube is sealed with a septum.
-
Introduction of Difluoromethylating Agent: The reaction mixture is cooled, and bromodifluoromethane is bubbled through the solution for a specified period under an inert atmosphere.
-
Photocatalysis: The reaction vessel is placed in a photoreactor equipped with a cooling fan and irradiated with visible light (e.g., blue LEDs) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Application in Drug Development
The difluoromethyl group (-CF₂H) is increasingly recognized as a valuable substituent in medicinal chemistry due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for thiol and alcohol functionalities.[11] The introduction of a difluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.
While specific drug candidates synthesized directly from this compound are not prominently disclosed in publicly available literature, its utility as a building block is evident from the importance of the difluoromethyl moiety in various therapeutic areas. For instance, related brominated and fluorinated benzene derivatives are used in the synthesis of compounds targeting voltage-gated sodium channels for the treatment of epilepsy and other neurological disorders.[13]
The general strategy involves utilizing the bromine atom for cross-coupling reactions to build the core structure of the drug molecule, while the difluoromethyl group imparts the desired physicochemical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 3. 29848-59-7|this compound|BLD Pharm [bldpharm.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. scbt.com [scbt.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound, 95.0%, 5g [scisupplies.eu]
- 8. This compound, 95.0%, 100g [scisupplies.eu]
- 9. Page loading... [guidechem.com]
- 10. scispace.com [scispace.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical. Information on related compounds has been used to supplement data where specific information for 1-Bromo-3-(difluoromethyl)benzene was not available.
Introduction
This compound (CAS No. 29848-59-7) is a valuable intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of both a bromine atom, which is amenable to various cross-coupling reactions, and a difluoromethyl group, which can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules.[1] This guide provides a comprehensive overview of the safety and handling procedures for this compound.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound and a closely related compound, 1-Bromo-4-(difluoromethyl)benzene, for comparison.
| Property | Value for this compound | Value for 1-Bromo-4-(difluoromethyl)benzene |
| CAS Number | 29848-59-7[2] | 51776-71-7 |
| Molecular Formula | C₇H₅BrF₂[2] | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol [2] | 207.02 g/mol |
| Appearance | Liquid | |
| Density | 1.604 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 | |
| Solubility | Insoluble in water (0.01 g/L at 25 °C)[2] | |
| Storage Temperature | Room Temperature, sealed in a dry environment[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, oxygen may be administered by trained personnel. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of soap and water while removing all contaminated clothing and shoes. If irritation occurs, seek medical attention.[3][4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Firefighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam.[3] For related flammable compounds, water spray, carbon dioxide (CO₂), dry chemical, and chemical foam are recommended.[5] |
| Specific Hazards | Vapors may be heavier than air and can spread along floors. In case of fire, toxic fumes may be released.[6] For similar flammable compounds, vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8] |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[6] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] |
| Containment and Cleaning | Absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[7][9] |
Handling and Storage
| Aspect | Recommendation |
| Safe Handling | Wear appropriate personal protective equipment (PPE). Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[3][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Keep away from oxidizing agents.[7] |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[10] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene.[10] |
| Body Protection | Laboratory coat, and if there is a risk of splashing, a chemical-resistant apron or coveralls.[10] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[10] |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific data available for the target compound. For a related compound, vapor/air mixtures are explosive at intense warming. |
| Chemical Stability | Stable under recommended storage conditions.[7] |
| Conditions to Avoid | Heat, flames, and sparks.[7] |
| Incompatible Materials | Strong oxidizing agents.[7] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7] |
Experimental Protocols
Generalized Synthesis of a Brominated Difluoromethylbenzene Analog
The synthesis of a related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, involves the reaction of a phenol with chlorodifluoromethane in the presence of a base.[11] A potential synthetic route to this compound could involve similar principles, starting from a suitable precursor. A generalized Sandmeyer reaction, used for the synthesis of 1-bromo-3,5-difluorobenzene, could also be a plausible approach, starting from 3-(difluoromethyl)aniline.[12]
Generalized Sandmeyer Reaction Protocol:
-
Diazotization: Dissolve the starting aniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. The reaction may be heated to facilitate the conversion.
-
Work-up and Purification: After the reaction is complete, the mixture is typically steam distilled or extracted with an organic solvent. The organic layer is then washed, dried, and the product is purified by distillation or chromatography.
General Purification Protocol
For purification of similar liquid organic compounds, distillation is a common method.[13]
-
Setup: Assemble a distillation apparatus.
-
Procedure: The crude product is placed in the distillation flask. The apparatus is heated, and the fraction boiling at the expected boiling point of the product is collected. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of hazardous chemicals.
Experimental Workflow: Generalized Synthesis and Purification
Caption: A generalized workflow for synthesis and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. aksci.com [aksci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aarti-industries.com [aarti-industries.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 12. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Difluoromethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difluoromethylbenzene (C₆H₅CHF₂) is an aromatic compound of increasing interest in medicinal and agricultural chemistry due to the unique properties conferred by the difluoromethyl (CHF₂) group. Understanding its reactivity in electrophilic aromatic substitution (EAS) is crucial for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the theoretical and practical aspects of EAS reactions on difluoromethylbenzene, including the electronic effects of the CHF₂ group, regioselectivity, and generalized experimental protocols. Due to a scarcity of specific quantitative data in publicly accessible literature, this guide combines established principles of physical organic chemistry with data from analogous compounds to predict the reactivity and product distribution for key EAS reactions.
The Electronic Nature of the Difluoromethyl Group
The difluoromethyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the two fluorine atoms. This property has a profound impact on the reactivity of the benzene ring in electrophilic aromatic substitution.
-
Inductive Effect (-I): The C-F bonds are highly polarized, with the fluorine atoms drawing electron density away from the methyl carbon. This inductive effect is transmitted through the sigma bond to the aromatic ring, reducing the electron density of the pi system.
-
Resonance Effect: Unlike groups with lone pairs (e.g., -OH, -NH₂) or empty p-orbitals (e.g., -NO₂), the CHF₂ group does not have a significant resonance interaction with the aromatic ring.
The overall effect is a significant deactivation of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene or toluene. A qualitative reactivity order suggests that difluoromethylbenzene is less reactive than toluene and even dichloromethylbenzene in EAS reactions.[6]
Regioselectivity in Electrophilic Aromatic Substitution
The powerful electron-withdrawing nature of the difluoromethyl group dictates the regioselectivity of EAS reactions. As a deactivating group, the CHF₂ substituent is a meta-director . This can be explained by examining the stability of the carbocation intermediates (sigma-complexes or arenium ions) formed during the reaction.
Attack of the electrophile at the ortho, meta, and para positions leads to different resonance structures for the sigma-complex. For ortho and para attack, one of the resonance contributors places the positive charge on the carbon atom directly attached to the electron-withdrawing CHF₂ group. This is a highly destabilized arrangement. In contrast, for meta attack, the positive charge is never located on the carbon bearing the CHF₂ group, resulting in a relatively more stable intermediate. Consequently, the transition state leading to the meta-substituted product is lower in energy, and the meta isomer is the major product.
Below is a diagram illustrating the logical relationship of the directing effects of the difluoromethyl group.
Caption: Logical workflow of the meta-directing effect of the CHF₂ group.
Key Electrophilic Aromatic Substitution Reactions
This section details the expected outcomes and generalized experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of difluoromethylbenzene. The protocols are adapted from general procedures for deactivated aromatic compounds.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating nature of the CHF₂ group, forcing conditions (e.g., stronger acid mixtures, higher temperatures) may be required compared to the nitration of benzene.
Expected Product Distribution:
| Product Isomer | Expected Distribution |
| ortho-Nitrodifluoromethylbenzene | Minor |
| meta-Nitrodifluoromethylbenzene | Major |
| para-Nitrodifluoromethylbenzene | Minor |
Generalized Experimental Protocol for Nitration of a Deactivated Arene:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (e.g., 1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Reaction: To the cold nitrating mixture, add difluoromethylbenzene (1 equivalent) dropwise at a rate that maintains the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the meta-nitro isomer.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). A Lewis acid catalyst is typically required, and the reaction conditions will be more forcing than for benzene.
Expected Product Distribution (Bromination):
| Product Isomer | Expected Distribution |
| ortho-Bromodifluoromethylbenzene | Minor |
| meta-Bromodifluoromethylbenzene | Major |
| para-Bromodifluoromethylbenzene | Minor |
Generalized Experimental Protocol for Bromination of a Deactivated Arene:
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add difluoromethylbenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add the Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃, 0.1-0.3 equivalents).
-
Reaction: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction may require gentle heating to initiate.
-
Stir the mixture at room temperature or with gentle heating for a specified time, monitoring by TLC or GC.
-
Work-up: Cool the reaction mixture and quench by carefully adding it to an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent.
-
Purification: Purify the product by distillation under reduced pressure or column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is typically carried out with fuming sulfuric acid (oleum) and is reversible.
Expected Product Distribution:
| Product Isomer | Expected Distribution |
| ortho-Difluoromethylbenzenesulfonic acid | Minor |
| meta-Difluoromethylbenzenesulfonic acid | Major |
| para-Difluoromethylbenzenesulfonic acid | Minor |
Generalized Experimental Protocol for Sulfonation of a Deactivated Arene:
-
Setup: In a flask equipped with a magnetic stirrer, add difluoromethylbenzene (1 equivalent).
-
Reaction: Carefully add fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) (e.g., 2-3 equivalents) to the difluoromethylbenzene with stirring. The reaction is exothermic and may require cooling.
-
Heat the mixture (e.g., to 40-80 °C) for several hours. Monitor the reaction's progress by taking aliquots, quenching them in water, and analyzing by HPLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate. If not, it can often be isolated as a salt by adding a solution of sodium chloride (salting out).
-
Purification: The product can be purified by recrystallization of the sulfonic acid or its salt.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like difluoromethylbenzene. Acylation is more likely to be successful than alkylation because the acylium ion is a more reactive electrophile.[7][8][9][10][11]
Expected Product Distribution (Acylation):
| Product Isomer | Expected Distribution |
| ortho-Acetyldifluoromethylbenzene | Very Minor/None |
| meta-Acetyldifluoromethylbenzene | Major |
| para-Acetyldifluoromethylbenzene | Very Minor/None |
Generalized Experimental Protocol for Friedel-Crafts Acylation of a Deactivated Arene:
-
Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, e.g., 1.2 equivalents) in an excess of the acyl chloride (e.g., acetyl chloride) or in a suitable solvent like nitrobenzene or carbon disulfide.
-
Reaction: Add difluoromethylbenzene (1 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. If a solvent was used, perform a steam distillation to remove it.
-
Extract the aqueous layer with a suitable solvent (e.g., ether or dichloromethane).
-
Combine the organic layers and wash with water, dilute NaOH solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purification: Purify the resulting ketone by vacuum distillation or recrystallization.
Experimental Workflow and Signaling Pathways
The general workflow for conducting an electrophilic aromatic substitution reaction and the signaling pathway illustrating the formation of the key intermediate are depicted below.
Caption: A generalized workflow for electrophilic aromatic substitution.
Caption: Simplified signaling pathway for meta-substitution.
Conclusion
The difluoromethyl group is a potent deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. While this deactivation necessitates more forcing reaction conditions, the regioselectivity is predictable, favoring the formation of the meta-substituted isomer. The generalized protocols provided in this guide serve as a starting point for the synthesis of difluoromethyl-substituted aromatic compounds. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific substrates and electrophiles. The continued exploration of the reactivity of difluoromethylbenzene will undoubtedly contribute to the development of new and valuable molecules in the fields of drug discovery and materials science.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. hammett substituent constants: Topics by Science.gov [science.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kvmwai.edu.in [kvmwai.edu.in]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Difluoromethyl Group: A Versatile Player in Aromatic Ring Reactivity for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (CF₂H) group has emerged as a particularly intriguing moiety. Its unique electronic properties, ability to act as a lipophilic hydrogen bond donor, and enhanced metabolic stability make it a valuable bioisosteric replacement for hydroxyl, thiol, and amine groups.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group when attached to an aromatic ring, focusing on key transformations relevant to drug discovery and development.
Electronic Properties and Bioisosterism
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This significantly influences the electronic properties of the aromatic ring to which it is attached. The polarized C-H bond in the CF₂H group allows it to act as a hydrogen bond donor, a critical feature for molecular recognition at biological targets.[1][4][5] Studies have shown that the hydrogen bond donor capability of a difluoromethyl group on an aromatic ring is comparable to that of thiophenols and anilines.[1][4]
The difluoromethyl group is considered a bioisostere of hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) groups. This means it can often replace these groups in a molecule while maintaining or even improving biological activity. The key advantages of this substitution include:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to oxidative metabolism, which can extend the half-life of a drug.[3]
-
Modulated Lipophilicity: The CF₂H group generally increases lipophilicity compared to a methyl group, which can enhance membrane permeability and bioavailability.[2][3] The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[1][4]
-
Fine-tuning of pKa: The electron-withdrawing nature of the CF₂H group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH.
Synthesis of Difluoromethylated Arenes
The growing interest in difluoromethylated compounds has spurred the development of numerous synthetic methodologies. These can be broadly categorized into cross-coupling reactions, C-H activation/functionalization, and methods involving electrophilic or nucleophilic difluoromethylating agents.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of difluoromethylated arenes.[6][7]
Copper-Catalyzed Reactions: Copper-catalyzed reactions often utilize aryl iodides as starting materials.[1][7][8] One common approach involves the coupling of an aryl iodide with a difluoromethyl source like TMSCF₂H (trimethyl(difluoromethyl)silane).[7]
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the difluoromethylation of arylboronic acids and their esters.[3][6][9] These reactions offer broad substrate scope and functional group tolerance.
Data Presentation: Quantitative Data Summary
Table 1: Palladium-Catalyzed Difluoromethylation of Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (6) | Cs₂CO₃ | Dioxane | 80 | 92 | [10] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | THF | 60 | 78 | [3] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 65 | [6] |
Table 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides
| Entry | Aryl Iodide | Copper Source (mol%) | Ligand (mol%) | Difluoromethyl Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | CuI (10) | 1,10-Phenanthroline (20) | TMSCF₂H | DMF | 110 | 88 | [7] |
| 2 | 1-Iodo-4-methoxybenzene | CuI (10) | None | (DMPU)₂Zn(CF₂H)₂ | DMPU | 60 | 90 | [4] |
| 3 | 2-Iodobenzonitrile | CuTC (20) | None | n-Bu₃SnCF₂H | NMP | 120 | 75 | [7] |
| 4 | 3-Iodopyridine | CuI (15) | L-Proline (30) | TMSCF₂H | DMSO | 100 | 72 | [7] |
C-H Difluoromethylation
Direct C-H functionalization represents a highly atom-economical approach to introduce the difluoromethyl group. These reactions can be promoted by transition metals or proceed through radical pathways, often initiated by visible light.[7][11] A notable reagent for radical C-H difluoromethylation is zinc difluoromethanesulfinate (DFMS), often referred to as the Baran reagent.[7][12]
Experimental Protocols: Key Methodologies
Protocol 1: General Procedure for Palladium-Catalyzed Difluoromethylation of Arylboronic Acids
-
Reaction Setup: To an oven-dried Schlenk tube is added the arylboronic acid (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Reagent Addition: The base (e.g., K₃PO₄, 2.0 mmol), the difluoromethylating agent (e.g., bromodifluoromethane solution), and the solvent (e.g., toluene/water mixture) are added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to the specified temperature (e.g., 100 °C) for the designated time. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[6]
Protocol 2: General Procedure for Electrophilic C-H (Phenylsulfonyl)difluoromethylation of Anilines
-
Reagent Preparation: The electrophilic difluoromethylating reagent, such as an S-(difluoromethyl)diarylsulfonium salt, is synthesized according to literature procedures.[2]
-
Reaction Setup: In a glovebox or under an inert atmosphere, the aniline substrate (3.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) in a vial.
-
Reagent Addition: The electrophilic (phenylsulfonyl)difluoromethylating reagent (1.0 equiv) is added to the stirred solution at room temperature.
-
Reaction Execution: The reaction is stirred at room temperature for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by ¹⁹F NMR of the crude reaction mixture.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired (phenylsulfonyl)difluoromethylated aniline.[2][13]
Mandatory Visualizations
Caption: General synthetic routes to difluoromethylated arenes.
Caption: Catalytic cycle for Pd-catalyzed difluoromethylation.
Reactivity of the Aryl Difluoromethyl Group
While the primary focus is often on the introduction of the CF₂H group, its subsequent reactivity is also of significant interest for further molecular elaboration.
Nucleophilic Substitution
The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated with a strong base to generate a nucleophilic difluoromethyl anion. This anion can then react with various electrophiles. For instance, (benzenesulfonyl)difluoromethyl anion, generated from difluoromethyl phenyl sulfone, undergoes Sₙ2 reactions with primary alkyl halides.[14][15]
Electrophilic Aromatic Substitution
The difluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing inductive effect. This is analogous to the behavior of the trifluoromethyl group.[16]
Metabolic Stability
A key driver for the incorporation of the difluoromethyl group is its ability to enhance metabolic stability. The increased strength of the C-F bond compared to the C-H bond makes the CF₂H group less susceptible to enzymatic oxidation, a common metabolic pathway for many drug molecules. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of drug candidates.[15][17][18][19] These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active enzyme systems.
Conclusion
The difluoromethyl group offers a unique and advantageous profile for medicinal chemists and drug development professionals. Its distinct electronic properties, capacity for hydrogen bonding, and ability to confer metabolic stability make it a valuable tool for lead optimization and the design of novel therapeutics. The continuous development of robust and efficient synthetic methods for the introduction of the CF₂H group onto aromatic rings further expands its accessibility and utility. A thorough understanding of the reactivity of both the synthetic precursors and the resulting difluoromethylated arenes is crucial for leveraging the full potential of this fascinating functional group in the quest for safer and more effective medicines.
References
- 1. A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Baran difluoromethylation reagent - Enamine [enamine.net]
- 13. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Bromo-3-(difluoromethyl)benzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-bromo-3-(difluoromethyl)benzene with various boronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures containing the valuable difluoromethyl group.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds.[1][2] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, in the presence of a base.[3][4] The difluoromethyl group is a key pharmacophore in drug discovery, often serving as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and binding affinity. The protocols outlined below provide a robust starting point for the synthesis of novel 3-(difluoromethyl)biaryl derivatives.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. These conditions can be used as a starting point for optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 88 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (10:1) | 90 | 18 | 85 |
| 4 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 24 | 78 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 81 |
| 6 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | - | 110 | 8 | >95 (Conversion)[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl bromide with a boronic acid using a palladium catalyst.[6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), or Pd(PPh₃)₄)[3]
-
Phosphine ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[6]
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (1-5 mol%), the ligand (if applicable, 2-10 mol%), and the base (2.0-3.0 equiv.).[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(difluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction and Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine.[1][2] This reaction has become a vital tool in modern organic synthesis, especially within the pharmaceutical and agrochemical industries, due to its wide substrate scope and tolerance for various functional groups.[3][4] The target substrate, 1-bromo-3-(difluoromethyl)benzene, is an important building block, and the difluoromethyl group can significantly influence the electronic properties of the molecule, making the optimization of coupling conditions essential for high yields.[3]
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition into the aryl bromide (Ar-Br) bond, forming a Pd(II) intermediate.[1][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.[1][5]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex. This step releases the desired N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
The choice of ligand, base, and solvent is critical for the success of the reaction, as these components influence the rate and efficiency of each step in the catalytic cycle.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2][7]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, such as this compound. These parameters serve as a robust foundation for further optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 90 | 18-48 | 70-90 |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2-4) | LHMDS (1.5) | 1,4-Dioxane | 100 | 12-24 | 80-95 |
| PdCl₂(dppf) (2) | (none) | K₂CO₃ (2.0) | DMF | 90 | 8-12 | 75-94 |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18-24 | 80-95 |
Note: The data presented is compiled from representative procedures for structurally similar compounds and should be used as a guide for optimization.[3][8][9] Actual yields for this compound may vary depending on the specific amine coupling partner and reaction scale.
Experimental Workflow
The diagram below outlines the general workflow for performing the Buchwald-Hartwig amination in a laboratory setting.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a detailed method for the amination of this compound with a generic primary or secondary amine using a Pd₂(dba)₃/XPhos catalytic system.
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)[3]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)[3]
-
Anhydrous toluene (5-10 mL)[1]
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification (separatory funnel, flasks)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under a counterflow of inert gas.[3]
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Add this compound (1.0 mmol) to the flask. If the amine is a solid, add it at this stage. If the amine is a liquid, add it via syringe after the solvent.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.[3] If the amine is a liquid, add it now (1.2 mmol) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated heating block or oil bath set to 100 °C and stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl amine product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always perform the reaction in a well-ventilated area.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. entegris.com [entegris.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction of 1-bromo-3-(difluoromethyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. Given the increasing importance of fluorine-containing motifs in pharmaceuticals and agrochemicals, methodologies for the functionalization of molecules like this compound are of significant interest. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the aryl bromide, and the conditions outlined below are tailored for successful coupling with various olefinic partners.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of substituted alkenes. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst. For aryl bromides bearing electron-withdrawing groups, such as this compound, the oxidative addition step is generally facilitated. This document summarizes established conditions for similar substrates and provides detailed protocols for researchers to apply in their own work.
Data Presentation: Heck Reaction Conditions
The following tables summarize quantitative data for the Heck reaction of aryl bromides with electron-withdrawing fluoroalkyl groups, providing a comparative overview of reaction parameters for coupling with styrene and n-butyl acrylate. These conditions can serve as a strong starting point for the optimization of the reaction with this compound.
Table 1: Heck Reaction Conditions for the Coupling of 3-Bromobenzotrifluoride with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | >95 |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (1.5) | NMP | 140 | 24 | 85 |
| Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF/H₂O (1:1) | 100 | 8 | 88 |
Table 2: Heck Reaction Conditions for the Coupling of 3-Bromobenzotrifluoride with n-Butyl Acrylate
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 120 | 12 | 90 |
| Pd(OAc)₂ (0.5) | P(o-tol)₃ (1) | NaOAc (1.5) | DMAc | 130 | 18 | 88 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 24 | 93 |
| PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | Acetonitrile | 80 | 16 | 85 |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate, based on the successful conditions reported for analogous substrates.
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (e.g., 5 mL).
-
To this mixture, add this compound (e.g., 1.0 mmol, 1.0 equiv.) and styrene (e.g., 1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(difluoromethyl)stilbene.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous sodium acetate (e.g., 1.5 mmol, 1.5 equiv.).
-
Purge the flask with inert gas.
-
Add anhydrous N,N-dimethylacetamide (DMAc) (e.g., 4 mL).
-
Inject this compound (e.g., 1.0 mmol, 1.0 equiv.) and n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv.) into the reaction mixture.
-
Heat the mixture to 130 °C and stir vigorously.
-
Follow the reaction's progress using TLC or GC-MS. The reaction is generally complete in 18-24 hours.
-
After the reaction is complete, allow the mixture to cool to ambient temperature.
-
Pour the reaction mixture into water (e.g., 25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure n-butyl (E)-3-(3-(difluoromethyl)phenyl)acrylate.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Heck reaction protocol.
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-3-(difluoromethyl)benzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The introduction of fluorinated moieties, such as the difluoromethyl group, into aromatic systems is of significant interest in drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-3-(difluoromethyl)benzene with a variety of terminal alkynes. The electron-withdrawing nature of the difluoromethyl group is expected to facilitate the initial oxidative addition step of the catalytic cycle, making this substrate a suitable candidate for this transformation.[3] The protocols and data presented herein are based on established methodologies for the Sonogashira coupling of analogous electron-deficient aryl bromides.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Variations of this reaction, such as copper-free Sonogashira couplings, have also been developed to avoid the formation of alkyne homocoupling byproducts.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Difluoromethyl)-3-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Octyne | 1-(Difluoromethyl)-3-(oct-1-yn-1-yl)benzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 16 | 78 |
| 3 | Trimethylsilylacetylene | ((3-(Difluoromethyl)phenyl)ethynyl)trimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 50 | 10 | 92 |
| 4 | 4-Ethynylanisole | 1-(Difluoromethyl)-3-((4-methoxyphenyl)ethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 70 | 14 | 88 |
| 5 | 3-Ethynylpyridine | 3-((3-(Difluoromethyl)phenyl)ethynyl)pyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 85 | 18 | 75 |
Table 2: Comparison of Different Catalyst Systems
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | 85 |
| 2 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (4) | i-Pr₂NH | Toluene | 82 |
| 3 | Phenylacetylene | Pd₂(dba)₃ (1) | XPhos (4) | - | Cs₂CO₃ | Dioxane | 90 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a representative procedure for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous THF via syringe.
-
Add triethylamine and phenylacetylene to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative procedure that avoids the use of a copper co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and anhydrous 1,4-dioxane.
-
Add phenylacetylene to the mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it on a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(difluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-3-(difluoromethyl)benzene is a valuable synthetic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The difluoromethyl (-CHF₂) group is a key structural motif, often serving as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the C-Br bond in this substrate, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. These application notes provide detailed protocols and typical conditions for several key cross-coupling reactions using this substrate.
General Palladium-Catalyzed Cross-Coupling Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle typically consists of three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki, Sonogashira) or carbopalladation (for Heck), and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organic halide.
General Reaction:
(Image is a placeholder for the chemical reaction scheme)
Typical Reaction Parameters
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | >90 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | THF | 80 | 85-95 |
| 4 | (Pinacol)boronic esters | PdCl₂(dppf) (2) | - | KOAc (3) | DMF | 100 | 80-95 |
Detailed Experimental Protocol
Synthesis of 3-(difluoromethyl)-1,1'-biphenyl:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 209 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Add degassed solvents, toluene (4 mL) and water (1 mL), via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide. It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[1][2]
General Reaction:
(Image is a placeholder for the chemical reaction scheme)
Typical Reaction Parameters
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | >90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd-G3-XPhos (1) | - | LHMDS (1.5) | THF | 70 | >90 |
| 4 | Secondary Amine | Pd(OAc)₂ (1.5) | JohnPhos (3) | Cs₂CO₃ (2) | t-BuOH | 90 | 80-95 |
Detailed Experimental Protocol
Synthesis of N-(3-(difluoromethyl)phenyl)aniline:
-
In a glovebox, charge an oven-dried vial with a stir bar, palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), and a biaryl phosphine ligand (e.g., BINAP, 0.015 mmol, 9.3 mg).
-
Add the base, sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg).
-
Remove the vial from the glovebox. Add this compound (1.0 mmol, 209 mg) and aniline (1.2 mmol, 112 mg).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 100°C.
-
Stir the reaction for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, providing access to substituted alkynes. It typically uses a dual catalyst system of palladium and copper(I).[3]
General Reaction:
(Image is a placeholder for the chemical reaction scheme)
Typical Reaction Parameters
| Entry | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (3) | THF | 60 | >90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (2) | i-Pr₂NH (2.5) | DMF | 80 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3) | Toluene | 70 | >90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | DBU (2) | Acetonitrile | RT-50 | 80-90 |
Detailed Experimental Protocol
Synthesis of 1-(difluoromethyl)-3-(phenylethynyl)benzene:
-
To a Schlenk flask, add this compound (1.0 mmol, 209 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.03 mmol, 5.7 mg).
-
Seal the flask, and evacuate and backfill with nitrogen or argon (repeat three times).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Stir the reaction mixture at 60°C for 3-6 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes) to obtain the pure coupled product.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Application Notes: Synthesis of Potent Kinase Inhibitors Using 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)benzene is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of bioactive molecules targeting a range of therapeutic areas. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[1] The difluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This application note details the synthesis of a potent dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), highlighting the utility of this compound in the development of targeted cancer therapeutics. The synthesized pyrimidine derivatives have shown significant potential in inhibiting kinases involved in cancer cell proliferation and survival.
Core Application: Synthesis of a Dual FLT3/CDK4 Inhibitor
The target bioactive molecule, a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, demonstrates potent inhibitory activity against both FLT3 and CDK4 kinases, which are crucial targets in oncology. The synthesis involves a key Buchwald-Hartwig amination step to couple the 3-(difluoromethyl)aniline moiety, derived from this compound, with a substituted pyrimidine core.
Synthetic Workflow Overview
The overall synthetic strategy involves the preparation of the key intermediate, N-(3-(difluoromethyl)phenyl)pyrimidin-2,5-diamine, followed by its condensation with a pyrazolo[4,3-b]pyridine core.
Caption: Synthetic workflow for the dual FLT3/CDK4 inhibitor.
Data Presentation
The following table summarizes the biological activity of a representative dual FLT3/CDK4 inhibitor synthesized using a similar building block. The data illustrates the potent and dual-target nature of the compound.
| Compound ID | Target Kinase | IC50 (nM)[2] |
| 23k | FLT3 | 11 |
| CDK4 | 7 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(difluoromethyl)phenyl)-5-bromopyrimidin-2-amine (Key Intermediate)
This protocol describes the Buchwald-Hartwig amination of 5-bromo-2-aminopyrimidine with 3-(difluoromethyl)aniline.
Materials:
-
This compound
-
5-Bromo-2-aminopyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-2-aminopyrimidine (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-(difluoromethyl)phenyl)-5-bromopyrimidin-2-amine.
Protocol 2: Synthesis of the Final Dual FLT3/CDK4 Inhibitor
This protocol outlines the subsequent functionalization of the key intermediate to yield the final bioactive compound. This typically involves a second cross-coupling reaction to introduce the pyrazolo[4,3-b]pyridine moiety.
Materials:
-
N-(3-(difluoromethyl)phenyl)-5-bromopyrimidin-2-amine (from Protocol 1)
-
Pyrazolo[4,3-b]pyridine boronic acid or ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flask, dissolve N-(3-(difluoromethyl)phenyl)-5-bromopyrimidin-2-amine (1.0 mmol) and the pyrazolo[4,3-b]pyridine boronic acid derivative (1.2 mmol) in a mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the base (e.g., K₂CO₃, 2.0 mmol).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final dual FLT3/CDK4 inhibitor.
Signaling Pathway
The synthesized dual FLT3/CDK4 inhibitor targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4][5][6][7] Dysregulation of this pathway is a common event in many types of cancer.[3] FLT3 is a receptor tyrosine kinase, and its mutations are frequently found in acute myeloid leukemia (AML). CDK4, in conjunction with cyclin D, controls the G1-S phase transition of the cell cycle. By inhibiting both FLT3 and CDK4, the synthesized compound can effectively block aberrant signaling and halt the proliferation of cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-3-(difluoromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic placement of the bromine atom allows for the facile introduction of diverse functionalities through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular architectures commonly found in modern pharmaceuticals.
Key Applications in Drug Discovery
The primary application of 1-Bromo-3-(difluoromethyl)benzene in medicinal chemistry is as a scaffold for the synthesis of novel bioactive compounds. The difluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Potential Therapeutic Areas:
While specific examples are not prevalent, building blocks of this nature are commonly employed in the synthesis of inhibitors for a variety of enzyme classes and modulators for receptors. These include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 3-(difluoromethyl)phenyl motif can be incorporated to interact with specific residues in the kinase ATP-binding pocket.
-
BET Bromodomain Inhibitors: These epigenetic modulators often contain substituted aromatic rings that are crucial for binding to the acetylated lysine recognition site of bromodomains.
-
GPCR Modulators: The diverse structures of G-protein coupled receptor ligands often utilize substituted phenyl rings to achieve desired potency and selectivity.
Experimental Protocols
The following protocols describe general procedures for two of the most common and powerful cross-coupling reactions utilized in medicinal chemistry, for which this compound is an excellent substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.
Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid/Ester (1.1 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (0.02 - 0.05 equiv) or PdCl₂(dppf) (0.02 - 0.05 equiv) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv.).
-
Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.
Reaction Scheme:
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (0.01 - 0.05 equiv) or Pd(OAc)₂ (0.02 - 0.05 equiv) |
| Ligand | XPhos, SPhos, or BINAP (0.02 - 0.10 equiv) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.4 - 2.5 equiv) |
| Solvent | Toluene, 1,4-Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Detailed Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), and a suitable phosphine ligand like XPhos (0.04 mmol, 0.04 equiv.).
-
Add the base, for instance, sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Buchwald-Hartwig Amination
Representative Signaling Pathway
As specific drug targets for molecules derived from this compound are not well-documented, a generic kinase signaling pathway is presented below as an illustrative example of a common target class for which this building block could be utilized. Kinase inhibitors often function by blocking the phosphorylation cascade that leads to cellular proliferation or survival.
Generic Kinase Signaling Pathway
Application Notes and Protocols for the Use of 1-Bromo-3-(difluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(difluoromethyl)benzene is a pivotal building block in the synthesis of modern agrochemicals, particularly a class of highly effective fungicides. The presence of the difluoromethyl (CHF₂) group is crucial for enhancing the biological activity and metabolic stability of the final products. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates, focusing on the formation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, a core component of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides.
The strategic placement of the bromine atom on the benzene ring allows for a variety of cross-coupling reactions, making it a versatile starting material for constructing complex molecular architectures essential for agrochemical activity.[1]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the 3-(difluoromethyl)pyrazole moiety. This heterocyclic system is a key component of several successful SDHI fungicides, including:
-
Bixafen
-
Fluxapyroxad
-
Isopyrazam
-
Sedaxane
-
Benzovindiflupyr [2]
These fungicides exhibit broad-spectrum activity against a variety of plant pathogens. The synthesis of these complex molecules often involves the preparation of a key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is then coupled with a specific aniline derivative.
Synthetic Pathways and Methodologies
The conversion of this compound to the crucial 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate, and its subsequent elaboration, can be achieved through several established synthetic methodologies. The most common approaches involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
A general synthetic strategy involves the transformation of the bromo-substituent into a pyrazole ring, followed by functional group manipulations to yield the desired carboxylic acid derivative. This key intermediate is then activated, typically as an acid chloride, for the final amide coupling step.
Below are detailed experimental protocols for the synthesis of a key intermediate and its subsequent conversion to a model pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-(Difluoromethyl)phenyl)-1H-pyrazole
This protocol outlines a plausible Suzuki-Miyaura coupling reaction to form the initial pyrazole ring from this compound.
Reaction Scheme:
A plausible Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 401-82-1 | 209.02 | 10.0 | 1.0 |
| 1H-Pyrazole-5-boronic acid | 83393-01-3 | 111.90 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 mmol), 1H-pyrazole-5-boronic acid (12.0 mmol), and potassium carbonate (20.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.3 mmol) to the flask under a stream of nitrogen.
-
Add anhydrous 1,4-dioxane (50 mL) and degassed water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-(difluoromethyl)phenyl)-1H-pyrazole.
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes the subsequent steps to functionalize the pyrazole ring and introduce the methyl and carboxylic acid groups.
Reaction Workflow:
Workflow for the synthesis of the key carboxylic acid intermediate.
Procedure:
-
Step 1: N-Methylation
-
Dissolve the product from Protocol 1 in acetone.
-
Add potassium carbonate and methyl iodide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the solid and concentrate the filtrate. Purify the residue to obtain 1-methyl-3-(3-(difluoromethyl)phenyl)-1H-pyrazole.
-
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Cool a mixture of phosphorus oxychloride and dimethylformamide (DMF).
-
Add the N-methylated pyrazole from the previous step.
-
Heat the reaction mixture.
-
Quench with ice-water and neutralize to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
-
-
Step 3: Oxidation
-
Dissolve the aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add an oxidizing agent such as potassium permanganate portion-wise at a controlled temperature.
-
After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite) and acidify.
-
Extract the product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, with an organic solvent.
-
Protocol 3: Synthesis of a Model 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Fungicide
This protocol outlines the final amide coupling step to produce a generic pyrazole carboxamide fungicide.
Reaction Scheme:
Final steps in the synthesis of a model fungicide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 176.12 | 5.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 10.0 | 2.0 |
| Substituted Aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl) | Varies | Varies | 5.0 | 1.0 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 10.0 | 2.0 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (5.0 mmol) in anhydrous dichloromethane (20 mL), add thionyl chloride (10.0 mmol) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3]
-
Dissolve the crude acid chloride in anhydrous dichloromethane (30 mL).
-
To this solution, add the substituted aniline (5.0 mmol) and anhydrous pyridine (10.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations in the synthesis of pyrazole carboxamide fungicides. The data is representative and compiled from analogous reactions in the literature.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Pyrazole-5-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 |
| N-Methylation | 3-(3-(Difluoromethyl)phenyl)-1H-pyrazole | CH₃I, K₂CO₃ | Acetone | Reflux | 6-8 | 85-95 |
| Formylation | 1-Methyl-3-(3-(difluoromethyl)phenyl)-1H-pyrazole | POCl₃, DMF | - | 80-100 | 4-6 | 75-90 |
| Oxidation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | Acetone/Water | 0-25 | 2-4 | 80-95 |
| Amide Coupling | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | SOCl₂, Substituted Aniline, Pyridine | DCM | 25 | 12 | 80-95 |
Conclusion
This compound is a critical and versatile starting material for the synthesis of a significant class of modern fungicides. The protocols outlined in this document provide a comprehensive guide for researchers and scientists involved in the development of new agrochemicals. The methodologies, primarily based on robust and well-established cross-coupling and functional group transformation reactions, offer a reliable pathway to the synthesis of high-value difluoromethyl-containing pyrazole carboxamides. Careful optimization of reaction conditions at each step is crucial for achieving high yields and purity of the final active ingredients.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Negishi Coupling of 1-Bromo-3-(difluoromethyl)benzene with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate. The difluoromethyl group is a key pharmacophore in medicinal chemistry, valued for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. As such, the development of robust synthetic routes to molecules containing this moiety is of significant interest. This document provides detailed application notes and protocols for the Negishi coupling of 1-bromo-3-(difluoromethyl)benzene with a range of organozinc reagents, offering a direct method for the synthesis of diverse 3-(difluoromethyl)biaryl and alkyl-aryl compounds.
The Negishi coupling is particularly advantageous due to the high functional group tolerance of organozinc reagents and the generally high yields and stereospecificity of the reaction. Palladium catalysts are most commonly employed, often in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.
Reaction Principle
The catalytic cycle of the Negishi coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Summary
The following tables summarize representative quantitative data for the Negishi coupling of this compound with various organozinc reagents. These examples highlight the versatility of the reaction with respect to the coupling partner and the influence of different catalytic systems.
Table 1: Negishi Coupling of this compound with Arylzinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc Chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 65 | 12 | 88 |
| 2 | 4-Methoxyphenylzinc Bromide | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 80 | 16 | 92 |
| 3 | 2-Thienylzinc Chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 10 | 85 |
| 4 | 3-Pyridylzinc Bromide | PdCl₂(dppf) (3) | - | DMF | 90 | 18 | 78 |
Table 2: Negishi Coupling of this compound with Alkylzinc Reagents
| Entry | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethylzinc Bromide | Pd(OAc)₂ (2) | cataCXium® A (4) | NMP | 50 | 8 | 82 |
| 2 | Isopropylzinc Bromide | PdCl₂(Amphos)₂ (3) | - | THF/Toluene | 60 | 12 | 75 |
| 3 | Cyclohexylzinc Chloride | Pd₂(dba)₃ (2.5) | RuPhos (5) | Dioxane | 80 | 24 | 70 |
| 4 | Benzylzinc Chloride | Pd(PPh₃)₄ (5) | - | THF | RT | 6 | 90 |
Experimental Protocols
Important Note: All reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Organozinc reagents are sensitive to air and moisture.
Protocol 1: General Procedure for the Preparation of Organozinc Reagents
A. Preparation of Arylzinc Halides from Aryl Halides:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (1.5 equivalents).
-
Activate the zinc dust by stirring with a catalytic amount of iodine in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) until the color of the iodine disappears.
-
Add the corresponding aryl halide (1.0 equivalent) to the activated zinc suspension.
-
The reaction mixture may be heated to facilitate the oxidative insertion. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, the resulting solution or slurry can be used directly in the subsequent coupling reaction.
B. Preparation of Alkylzinc Halides from Alkyl Halides:
-
Follow the same setup as for the preparation of arylzinc halides.
-
To the activated zinc dust in anhydrous THF, add the alkyl halide (1.0 equivalent) dropwise.
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the alkylzinc reagent is complete.
Protocol 2: General Procedure for the Negishi Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous solvent (e.g., THF, dioxane, or DMF).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equivalent) to the flask.
-
Slowly add the freshly prepared organozinc reagent (1.2-1.5 equivalents) to the reaction mixture via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (refer to Tables 1 and 2 for guidance) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: General workflow for the Negishi coupling of this compound.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The Negishi coupling provides an effective and versatile method for the synthesis of 3-(difluoromethyl)biaryl and alkyl-aryl compounds from this compound. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, solvent, and temperature to achieve high yields with a broad range of organozinc reagents. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug discovery for the efficient construction of molecules containing the important difluoromethylphenyl moiety.
Application Notes and Protocols for Catalyst and Ligand Selection in Cross-Coupling Reactions with 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst and ligand selection for various palladium- and nickel-catalyzed cross-coupling reactions utilizing 1-bromo-3-(difluoromethyl)benzene. This substrate is of significant interest in medicinal chemistry and materials science due to the presence of the difluoromethyl group, which can impart unique physicochemical properties to target molecules. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the aryl bromide, necessitating careful selection of reaction conditions for optimal outcomes.
Introduction to Cross-Coupling with this compound
Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For an electron-deficient aryl bromide like this compound, the initial oxidative addition step in the catalytic cycle is generally facilitated. However, the subsequent steps of transmetalation and reductive elimination require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and selectivity. This document outlines recommended starting points and detailed protocols for several key cross-coupling reactions.
Catalyst and Ligand Selection: A General Overview
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. For electron-deficient aryl bromides, electron-rich and sterically bulky phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, they can accelerate the reductive elimination step.
Below is a diagram illustrating a general workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Data Presentation: Summary of Recommended Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. Where direct data for this substrate is limited, conditions for the closely related and electronically similar 3-bromobenzotrifluoride are provided as a reliable starting point.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 (model) | [2] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | >95 (model) | [2] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | ~90 (model) | General Protocol |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | 85-95 (model) | [3] |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 90-98 (model) | [1] |
| n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | 1,4-Dioxane | 110 | 80-90 (model) | [3] |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 85-95 (model) | General Protocol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 80-90 (model) | General Protocol |
| 1-Heptyne | Pd(OAc)₂ (1) | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | ~85 (model) | [4] |
Table 4: Heck Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMF | 120 | 70-85 (model) | [2][5] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 100 | 80-90 (model) | [2][5] |
Table 5: Negishi Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylzinc chloride | Pd(dba)₂ (2) | XPhos (4) | THF | 60 | 85-95 (model) | [6] |
| Alkylzinc bromide | NiCl₂(dppf) (5) | - | THF | 25 | 70-85 (model) | [6] |
Table 6: Stille Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 80-90 (model) | General Protocol |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 70 | 75-85 (model) | General Protocol |
Table 7: Kumada Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | NiCl₂ (5) | Xantphos (5) | THF | 25 | 80-90 (model) | General Protocol |
| Ethylmagnesium bromide | NiCl₂(dppe) (5) | - | Diethyl ether | 25 | 75-85 (model) | [7][8][9] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions with this compound. These should be adapted and optimized for specific coupling partners.
General Experimental Workflow
The diagram below illustrates a typical workflow for setting up a cross-coupling reaction under an inert atmosphere.
References
- 1. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an electron-deficient aryl bromide resulting in a low or no product yield?
A1: Low or no yield in the Suzuki coupling of electron-deficient aryl bromides can arise from several factors. While the electron-withdrawing nature of the substrate is generally favorable for the oxidative addition step, other issues can impede the reaction.[1] Common culprits include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these substrates.[2]
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.[2]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[2]
-
Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield.[2]
Q2: I am observing a significant amount of dehalogenation of my electron-deficient aryl bromide. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the bromine atom on your aryl bromide is replaced by a hydrogen atom. This can occur when the palladium(II) intermediate reacts with a hydride source in the reaction mixture.[3] To mitigate this:
-
Choice of Base: Avoid strong bases that can promote hydride formation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice.
-
Solvent Selection: Ensure you are using high-purity, anhydrous solvents. Some solvents or impurities can act as hydride sources.[2]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling pathway, minimizing the time for side reactions like dehalogenation to occur.
Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to low yields. How can I address this?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a frequent challenge, especially with electron-deficient boronic acids.[4] To minimize this side reaction:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions can be beneficial.
-
Use More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]
Q4: What are the recommended starting conditions for a Suzuki coupling with an electron-deficient aryl bromide?
A4: A good starting point for optimizing the Suzuki coupling of an electron-deficient aryl bromide would be to use a catalyst system known for its high activity with challenging substrates. Buchwald-type ligands, such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective.[6] For the base and solvent, a combination of potassium phosphate (K₃PO₄) in a solvent system like toluene/water is a robust choice.[6] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the experiment.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion of Starting Materials | Inactive catalyst (due to oxygen exposure).[7] | Ensure rigorous degassing of solvents and reagents. Use fresh, high-quality catalyst and ligands. Consider pre-activated Pd(0) catalysts like Pd(PPh₃)₄.[7] |
| Inappropriate catalyst system for the substrate.[8] | Screen different palladium catalysts and ligands. For electron-deficient aryl bromides, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[8] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. Many Suzuki couplings require heating (80-110 °C).[9] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[3] | Improve degassing procedures. Maintain a positive pressure of inert gas (e.g., Argon or Nitrogen). |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | Consider using a Pd(0) source directly or ensure reaction conditions promote the in-situ reduction of the Pd(II) precatalyst. | |
| High concentration of boronic acid. | In some cases, slow addition of the boronic acid can minimize homocoupling. | |
| Formation of Dehalogenated Aryl Bromide | Presence of a hydride source in the reaction.[3] | Use non-hydridic bases. Ensure solvents are anhydrous and high-purity.[2] |
| Slow transmetalation step. | Optimize the base and ligand to accelerate the transmetalation step.[7] | |
| Product Co-elutes with a Byproduct | Homocoupling of the boronic acid or aryl bromide. | Optimize reaction conditions to minimize side reactions. Consider alternative purification techniques. |
| Impurities in starting materials. | Ensure the purity of all reagents before starting the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Electron-deficient aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-deficient aryl bromide, arylboronic acid, palladium catalyst, ligand, and base under a counterflow of inert gas.[2]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, the water should also be degassed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient Aryl Bromides
| Catalyst System | Ligand Type | Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 2-5 |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene / H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[6] |
| K₂CO₃ | Dioxane / H₂O | A common and effective moderate-strength base.[9] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions.[10] |
| KF | Toluene | A milder base that can be effective in minimizing protodeboronation. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Fluorinated Aromatics
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to address common side reactions and provide solutions for optimizing this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using fluorinated aromatics in Buchwald-Hartwig amination?
A1: The primary side reactions encountered are hydrodefluorination (replacement of -F with -H), hydrodehalogenation (replacement of the halide leaving group with -H), and benzyne formation, especially with ortho-fluoroaryl halides. Catalyst decomposition into palladium black is also a common issue that leads to stalled reactions.[1][2]
Q2: Why is hydrodefluorination a problem specifically with fluorinated aromatics?
A2: The strong electron-withdrawing nature of fluorine can make the aromatic ring susceptible to nucleophilic attack or facilitate unwanted C-F bond activation pathways. While generally less common than C-Cl, C-Br, or C-I activation, C-F activation can occur under certain conditions, leading to the undesired hydrodefluorination product.
Q3: What role does the base play in promoting or mitigating these side reactions?
A3: The base is a critical parameter. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote side reactions.[3] They can facilitate the elimination of HF to form a reactive benzyne intermediate or participate in catalyst decomposition pathways. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices for sensitive fluorinated substrates, though they may require higher temperatures or longer reaction times.[4] The choice of base is highly dependent on the specific substrates and solvent system.[3][5]
Q4: How does the choice of phosphine ligand affect the outcome of the reaction?
A4: The ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination step over side reactions.[6] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. They can accelerate the rate of C-N bond formation, minimizing the lifetime of intermediates that could lead to side products. For particularly challenging substrates, screening a variety of ligands is a standard troubleshooting step.[7]
Q5: Can the solvent influence the formation of side products?
A5: Yes, the solvent choice is important. Aprotic, non-polar solvents like toluene and dioxane are most common.[8] The solubility of the base and the palladium complexes in the chosen solvent can impact reaction rates and catalyst stability.[5] For instance, poor solubility can lead to localized high concentrations of base, potentially increasing side reactions.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Low Yield of Desired Product with Significant Byproduct Formation
| Symptom / Observation | Potential Cause | Recommended Solution |
| Main byproduct has a mass corresponding to the replacement of the halide with -H (Hydrodehalogenation). | β-Hydride Elimination: This is a known side reaction pathway for the Buchwald-Hartwig amination.[1] | • Ligand Choice: Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination. • Temperature: Lower the reaction temperature. While this may slow the reaction, it can suppress this side pathway.[9] |
| Main byproduct has a mass corresponding to the replacement of -F with -H (Hydrodefluorination). | C-F Bond Activation: The catalyst may be activating the C-F bond in addition to the C-X (X=Cl, Br, I) bond. | • Use Weaker Base: Switch from strong alkoxide bases (NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4] • Optimize Ligand: Screen ligands to find one that selectively promotes C-X activation. |
| A mixture of regioisomers is observed (if applicable, e.g., starting with an ortho-fluoroaryl halide). | Benzyne Formation: Strong base and high temperatures can induce elimination of HX to form a highly reactive benzyne intermediate, which is then trapped non-selectively by the amine. | • Lower Temperature: This is the most effective way to inhibit benzyne formation. • Use Weaker Base: Avoid strong bases like NaOtBu or LiHMDS. Opt for K₂CO₃ or Cs₂CO₃.[10] |
| Reaction starts but stalls before completion (confirmed by TLC or LC-MS). | Catalyst Decomposition: The active Pd(0) catalyst is unstable and can decompose to inactive palladium black, especially at high temperatures.[2][11] | • Use a Pre-catalyst: Use a well-defined, air-stable Pd pre-catalyst (e.g., a G3 or G4 pre-catalyst) for more reliable generation of the active Pd(0) species.[7] • Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can oxidize and deactivate the catalyst. • Lower Temperature: High temperatures accelerate catalyst decomposition.[2] |
Issue 2: No Reaction or Very Slow Conversion
| Symptom / Observation | Potential Cause | Recommended Solution |
| Starting materials remain largely unreacted after prolonged heating. | Inactive Catalyst: The Pd(0) active species may not have formed, or it may have been poisoned. | • Reagent Quality: Ensure all reagents, especially the base and solvent, are dry and pure. Degas the solvent thoroughly. • Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, consider switching to a modern pre-catalyst. • Ligand Choice: The chosen ligand may not be suitable for the specific substrate. Perform a ligand screen. |
| Reaction mixture is heterogeneous, with solids undissolved. | Poor Solubility: The base or other reagents may not be sufficiently soluble in the chosen solvent, hindering the reaction. | • Solvent Screening: Test alternative solvents like dioxane, THF, or a mixture of solvents to improve solubility.[7][8] • Base Choice: Select a base with better solubility in your chosen solvent system. |
Data Presentation: Effect of Base on Amination
The selection of a base is critical and its effect is highly context-dependent.[3] The following table provides a qualitative comparison of common bases used in Buchwald-Hartwig aminations.
| Base | Typical Strength | Advantages | Disadvantages for Fluorinated Aromatics |
| NaOtBu, KOtBu | Strong | Promotes high reaction rates, effective at lower temperatures.[10] | High basicity can promote side reactions like benzyne formation and hydrodefluorination; incompatible with base-sensitive functional groups (e.g., esters).[10] |
| LiHMDS | Strong | Useful for substrates with acidic protons; can be used at low temperatures.[10] | Can also promote elimination and other base-mediated side reactions. |
| K₃PO₄, K₂CO₃ | Moderate/Weak | Less likely to cause base-mediated side reactions. | Often requires higher reaction temperatures and longer reaction times; may have lower reaction rates.[10] |
| Cs₂CO₃ | Moderate | Good alternative to stronger bases, often provides excellent results.[4] | Higher cost and hygroscopic nature. |
Diagrams and Workflows
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the main catalytic cycle for the Buchwald-Hartwig amination and indicates where key side reactions can diverge from the desired pathway.
Caption: Buchwald-Hartwig cycle with key side reaction pathways.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues during your experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Heck Reaction Products with 1-Bromo-3-(difluoromethyl)benzene
Welcome to the Technical Support Center for the purification of Heck reaction products involving 1-Bromo-3-(difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during the purification of these specific reaction products.
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for the product of a Heck reaction with this compound?
A1: A common purification strategy involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by column chromatography on silica gel to separate the desired product from the palladium catalyst, unreacted starting materials, and organic byproducts.[1]
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: The palladium catalyst can typically be removed by filtration through a pad of Celite or by column chromatography.[2] In some cases, specialized scavengers can be used to bind to the palladium, facilitating its removal.
Q3: What are the common byproducts I should expect in a Heck reaction with this compound?
A3: Common byproducts include homocoupled products of the aryl bromide and isomerization of the product alkene.[1] The formation of these byproducts can often be minimized by optimizing reaction conditions.[1]
Q4: My product seems to be a mixture of E and Z isomers. How can I separate them?
A4: Separation of E/Z isomers can often be achieved by careful column chromatography. The choice of eluent system is critical and may require some optimization. In some cases, recrystallization can also be an effective method for isolating the desired isomer.
Q5: Are there any specific safety precautions I should take when working with this compound and its Heck reaction products?
A5: Yes, this compound is a halogenated aromatic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The palladium catalyst and some solvents like DMF are also hazardous and require careful handling.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing black precipitate (palladium black) | Incomplete removal of palladium catalyst during workup. | Filter the crude product solution through a pad of Celite before concentration. Ensure the Celite pad is sufficiently thick. |
| Product is an inseparable mixture of isomers | The reaction conditions may favor the formation of both E and Z isomers. | Try to optimize the reaction conditions (e.g., ligand, base, temperature) to favor the formation of the desired isomer. For purification, explore different solvent systems for column chromatography or consider preparative HPLC. |
| Presence of a significant amount of homocoupled byproduct | High reaction temperature or incorrect stoichiometry. | Lower the reaction temperature and ensure the stoichiometry of the alkene to the aryl bromide is appropriate (typically a slight excess of the alkene). |
| Low recovery after column chromatography | The product may be highly nonpolar or polar, leading to difficult elution or irreversible binding to the silica gel. The product might be volatile. | Use a less polar or more polar eluent system. A gradient elution might be necessary. Consider using a different stationary phase like alumina. Be cautious during solvent removal under reduced pressure if the product is volatile. |
| Product decomposes on the silica gel column | The product may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. Alternatively, use a different stationary phase like neutral alumina. |
Experimental Protocols
Detailed Protocol for a Typical Aqueous Workup
-
After the Heck reaction is complete (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[1]
-
Transfer the mixture to a separatory funnel and wash with water to remove the base and other inorganic salts.[1]
-
Perform a second wash with brine to remove residual water from the organic layer.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.[1]
Detailed Protocol for Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with a nonpolar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[1] The optimal solvent system will depend on the specific product and should be determined by TLC analysis beforehand.
-
Collect Fractions: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data
The following table provides illustrative data for a Heck reaction between this compound and styrene. Please note that actual results may vary depending on the specific reaction conditions and the alkene used.
| Parameter | Value | Method of Determination |
| Typical Yield | 75-90% | Isolated yield after column chromatography |
| Purity | >98% | HPLC or GC-MS |
| Column Chromatography Eluent | Gradient of 0% to 10% Ethyl Acetate in Hexanes | TLC analysis |
| Retention Factor (Rf) of Product | ~0.4 (in 5% Ethyl Acetate/Hexanes) | TLC on silica gel |
| Retention Factor (Rf) of this compound | ~0.8 (in 5% Ethyl Acetate/Hexanes) | TLC on silica gel |
Visualizations
Caption: General workflow for the purification of Heck reaction products.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Sonogashira Coupling of 1-Bromo-3-(difluoromethyl)benzene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the Sonogashira coupling yield with 1-Bromo-3-(difluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Sonogashira coupling with this compound?
The primary challenges stem from the electronic properties of the aryl bromide. The difluoromethyl group (-CHF₂) is a moderate electron-withdrawing group, which can decrease the electron density of the aromatic ring. While this can sometimes facilitate the oxidative addition step of the catalytic cycle, it can also influence catalyst activity and stability. Key challenges include incomplete conversion, formation of side products, and catalyst deactivation.
Q2: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly problematic when using a copper(I) co-catalyst in the presence of oxygen. Another potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.
To minimize these side reactions:
-
Glaser Coupling:
-
Employ Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.
-
Thorough Degassing: Rigorously remove oxygen from the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
-
-
Hydrodehalogenation:
-
Ensure strictly anhydrous and anaerobic conditions.
-
Use high-quality, freshly distilled solvents.
-
Q3: Which catalyst system is generally recommended for this type of electron-deficient aryl bromide?
There is no single "best" catalyst, as the optimal choice depends on the specific alkyne coupling partner. However, for electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often successful. These ligands can promote the crucial oxidative addition step and stabilize the palladium center. Both copper-catalyzed and copper-free systems can be effective, and the choice may depend on the propensity of the alkyne to undergo homocoupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst. • Consider a more air- and moisture-stable pre-catalyst. |
| 2. Inappropriate Ligand | • Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P. | |
| 3. Incorrect Base | • The strength and solubility of the base are critical. For copper-free systems, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyrrolidine are common. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be effective.[1] | |
| 4. Low Reaction Temperature | • While starting at room temperature or slightly elevated temperatures is a good practice, aryl bromides often require heating. Gradually increase the temperature (e.g., to 60-100 °C) and monitor the reaction progress.[2] | |
| 5. Poor Solvent Quality | • Use anhydrous and thoroughly degassed solvents. Common choices include DMF, THF, dioxane, and toluene. | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen | • Ensure the reaction setup is strictly anaerobic. Thoroughly degas all solvents and reagents. |
| 2. High Copper(I) Concentration | • If using a copper co-catalyst, consider reducing its loading. • Switch to a copper-free Sonogashira protocol. | |
| Formation of Palladium Black | 1. Catalyst Decomposition | • This indicates the formation of inactive Pd(0) aggregates. • Ensure the ligand is in sufficient excess to stabilize the catalyst. • Some solvents, like THF, can sometimes promote the formation of palladium black. Consider switching to a different solvent.[3] |
| Hydrodehalogenation of Starting Material | 1. Presence of Protic Impurities | • Use anhydrous solvents and reagents. |
| 2. Catalyst System | • Certain catalyst/ligand combinations may be more prone to this side reaction. Screening different ligands might be necessary. |
Experimental Protocols
Representative Copper-Free Sonogashira Coupling Protocol
This protocol is adapted from methodologies developed for challenging aryl bromides.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, tBu₃P)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add this compound (1.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq).
-
Add the base (e.g., 2-3 eq of Triethylamine).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., start with 80 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid to remove the amine base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Starting Points for Optimization
The following tables provide suggested starting conditions for optimizing the Sonogashira coupling of this compound based on literature for similar substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2) | XPhos (4) | A common and often effective system for challenging aryl bromides. |
| Pd₂(dba)₃ (1) | SPhos (3) | Another robust system for difficult couplings. |
| PdCl₂(PPh₃)₂ (3) | - | A classical catalyst; may require higher temperatures. |
| Pd(tBu₃P)₂ (2) | - | Utilizes a very bulky and electron-rich phosphine. |
Table 2: Base and Solvent Screening
| Base (equivalents) | Solvent | Temperature (°C) | Notes |
| Triethylamine (3) | DMF | 80-100 | A common starting point. |
| Diisopropylethylamine (3) | Dioxane | 80-100 | A bulkier amine base. |
| Pyrrolidine (3) | Toluene | 100 | Can be very effective in some cases. |
| K₂CO₃ (2) | Acetonitrile | 80 | An inorganic base option. |
| Cs₂CO₃ (2) | Toluene | 100 | A stronger inorganic base. |
Visualizations
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Reactions of 1-Bromo-3-(difluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(difluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter when using this compound?
A1: Impurities can generally be categorized into two main groups: those present in the starting material and those formed as byproducts during the reaction.
-
Starting Material-Related Impurities: These can include regioisomers formed during the synthesis of this compound, such as 1-Bromo-2-(difluoromethyl)benzene and 1-Bromo-4-(difluoromethyl)benzene. Residual starting materials from the bromination step, like 3-(difluoromethyl)benzene, may also be present.
-
Reaction-Specific Impurities: The most common byproducts depend on the type of reaction being performed. These often include:
-
Homocoupling Products: Formation of a biaryl compound, 3,3'-bis(difluoromethyl)biphenyl, is common in cross-coupling reactions.
-
Hydrodehalogenation Product: The bromine atom is replaced by a hydrogen atom, yielding 1-(difluoromethyl)benzene. This is a frequent side product in palladium-catalyzed reactions.[1][2]
-
Solvent and Reagent-Related Byproducts: Reactions are sensitive to moisture and air, especially in the case of organometallic intermediates like Grignard reagents.[3]
-
Q2: I am seeing a significant amount of 1-(difluoromethyl)benzene in my crude product after a Suzuki-Miyaura coupling. What could be the cause?
A2: The formation of 1-(difluoromethyl)benzene, a hydrodehalogenation product, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be attributed to several factors:
-
Suboptimal Ligand or Catalyst: The choice of palladium catalyst and ligand is crucial in minimizing side reactions.
-
Presence of a Hydrogen Source: Trace amounts of water or other protic sources in the reaction mixture can lead to the formation of the hydrodehalogenated byproduct.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can sometimes favor this side reaction.
-
Beta-Hydride Elimination: While less common with aryl substrates, it can compete with reductive elimination in some cases.[1]
Q3: My Grignard reaction with this compound is not initiating. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be rigorously dried, and anhydrous solvents must be used.[3]
-
Activate the Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.
-
Use an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can often initiate the reaction.
Troubleshooting Guides
Guide 1: Identifying an Unknown Impurity in a Cross-Coupling Reaction
If you observe an unexpected peak in your GC-MS or LC-MS analysis, this workflow can help in its identification.
Guide 2: Minimizing Biphenyl Formation in Grignard Reactions
The formation of biphenyl-type impurities is a known side reaction in the preparation of Grignard reagents.[3]
| Parameter | Recommendation | Rationale |
| Concentration | Maintain a low concentration of this compound. | High concentrations of the aryl halide can favor the coupling side reaction.[3] |
| Temperature | Keep the reaction temperature low. | Increased temperatures can promote the formation of the biphenyl byproduct.[3] |
| Addition Rate | Add the this compound slowly to the magnesium suspension. | This helps to maintain a low instantaneous concentration of the aryl halide. |
| Solvent | Use an appropriate ether solvent like THF or diethyl ether. | These solvents are standard for Grignard reagent formation and help to stabilize the reagent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring for the specified time.
-
Workup: After cooling to room temperature, quench the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography or recrystallization.
References
Technical Support Center: Preventing Hydrodehalogenation in Palladium-Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Section 1: Understanding Hydrodehalogenation
Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?
A1: Hydrodehalogenation is a common side reaction where the halide (e.g., I, Br, Cl) on an aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1][2] This process leads to the formation of an arene or alkene byproduct, which reduces the yield of the desired product and complicates purification steps.[1]
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation is primarily caused by factors that lead to the formation of a palladium-hydride (Pd-H) species.[1][2][3] This intermediate can then undergo reductive elimination with the organic group to form the undesired byproduct. Key contributing factors include:
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome.[1][2] Certain bases and solvents, particularly alcohols, amines, and even DMF, can act as hydride sources.[1][2][4][5]
-
Presence of Hydride Donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride.[1][2]
-
Catalyst System: Highly active palladium catalysts can sometimes preferentially promote the hydrodehalogenation pathway.[1][2]
-
Nature of the Substrate: The reactivity of the aryl halide (Ar-I > Ar-Br > Ar-Cl) and the electronic properties of the substrate play a role.[1][3] Electron-rich aryl halides can be more susceptible to this side reaction.[1][2]
Q3: How does the type of halide in my starting material affect the reaction?
A3: The strength of the carbon-halogen bond is a critical factor.[1] Bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most susceptible to hydrodehalogenation, followed by aryl bromides and then chlorides.[1][3] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of the hydrodehalogenated byproduct.[1]
Section 2: Troubleshooting and Optimization
Q4: I am observing significant hydrodehalogenation. What are the first troubleshooting steps I should take?
A4: A systematic approach is crucial. The most impactful variables to investigate are the ligand, base, and solvent. Lowering the reaction temperature can also be beneficial as the activation energy for hydrodehalogenation may be lower than that of the desired coupling, meaning a decrease in temperature suppresses the side reaction more significantly.[1]
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// Edges start -> ligand [label="YES"]; ligand -> base; base -> solvent; solvent -> temp; temp -> end [style=dashed];
// Connections to details ligand -> ligand_detail [dir=none, style=dashed, color="#5F6368"]; base -> base_detail [dir=none, style=dashed, color="#5F6368"]; solvent -> solvent_detail [dir=none, style=dashed, color="#5F6368"]; temp -> temp_detail [dir=none, style=dashed, color="#5F6368"]; } mend A systematic troubleshooting workflow.
Q5: How does ligand choice impact hydrodehalogenation?
A5: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as biaryl phosphine ligands (e.g., XPhos, SPhos), are often recommended.[1][2] These ligands can accelerate the rate of the desired reductive elimination step to form the C-C or C-N bond, which helps it outcompete the hydrodehalogenation pathway.[1][2] In contrast, less bulky, electron-poor ligands (e.g., PPh₃) may not be as effective.[1]
Q6: Which bases and solvents are best to minimize this side reaction?
A6: Certain bases and solvents can act as hydride sources, directly contributing to the formation of the Pd-H species responsible for hydrodehalogenation.[1][2]
-
Bases: Strong bases or amine bases can promote the side reaction.[1] It is often beneficial to screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]
-
Solvents: Protic solvents like alcohols should be avoided.[1][2] Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[2] While commonly used, solvents like DMF can also be a source of hydrides and should be used with caution if hydrodehalogenation is observed.[1][2]
dot graph Competing_Pathways { graph [rankdir="LR", splines=true, nodesep=0.5, label="Competing Catalytic Pathways", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", size="11,8!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Desired [label="Desired Product\n(Ar-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired [label="Undesired Product\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH [label="Ar-Pd(II)-H(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydride [label="Hydride Source\n(Solvent, Base, H₂O)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout {rank=same; Desired; Undesired;}
// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition\n (Ar-X)"]; ArPdX -> Desired [label=" Transmetalation &\n Reductive Elimination\n (Desired Pathway)", color="#34A853", fontcolor="#34A853"]; ArPdX -> PdH [label=" Hydride\n Formation", color="#EA4335", fontcolor="#EA4335"]; PdH -> Undesired [label=" Reductive\n Elimination\n (Undesired Pathway)", color="#EA4335", fontcolor="#EA4335"]; Hydride -> PdH [style=dashed, color="#5F6368"]; Desired -> Pd0 [label=" Catalyst\n Regeneration", style=dashed, color="#5F6368"]; Undesired -> Pd0 [label=" Catalyst\n Regeneration", style=dashed, color="#5F6368"]; } mend Competition between cross-coupling and hydrodehalogenation.
Section 3: Summary of Optimization Parameters
Q7: Can you provide a summary of recommended changes to reaction parameters to suppress hydrodehalogenation?
A7: Yes. The following table summarizes key parameters and the recommended changes to disfavor the hydrodehalogenation pathway.
| Parameter | Condition Promoting Hydrodehalogenation | Recommended Change for Suppression | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1] | Bulky ligands accelerate the desired reductive elimination and stabilize the catalyst.[1] |
| Base | Strong bases, Amine bases[1] | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1][2] | Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation. |
| Solvent | Protic (e.g., Alcohols), some polar aprotic (e.g., DMF)[1][2] | Non-polar aprotic solvents (e.g., Toluene, Dioxane)[1][2] | Toluene is less likely to act as a hydrogen donor compared to alcohols or DMF.[1] |
| Temperature | High temperature | Lower temperature | The activation energy for hydrodehalogenation can be lower, so lowering the temperature suppresses it more than the desired reaction.[1] |
| Aryl Halide | Ar-I | Ar-Br or Ar-Cl (if synthetically feasible) | C-I bonds are weaker and more reactive, making them more prone to side reactions.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Suppressed Hydrodehalogenation
This protocol outlines a general method for the coupling of an aryl bromide with an arylboronic acid, incorporating best practices to minimize hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Add the degassed toluene and degassed water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Analysis of Reaction Mixture for Hydrodehalogenation Byproduct by GC-MS
This protocol provides a method to quantify the ratio of the desired product to the hydrodehalogenated byproduct.
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.[1]
-
Filter the sample through a small plug of silica gel to remove solid particles.[1]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
-
Injection: Inject 1 µL of the prepared sample.
-
Method: Use a temperature gradient appropriate for the volatility of the compounds (e.g., start at 50 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min).
-
Detection: Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ions of the starting material, desired product, and the hydrodehalogenated byproduct to identify and integrate the corresponding peaks.
-
-
Quantification:
-
Calculate the relative response factors if necessary.
-
Determine the ratio of the desired product to the hydrodehalogenated byproduct by comparing their peak areas relative to the internal standard.
-
References
managing homocoupling in Suzuki reactions of aryl bromides
Topic: Managing Homocoupling in Suzuki Reactions of Aryl Bromides
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling experiments, with a specific focus on mitigating the formation of homocoupling byproducts when using aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, which lowers the yield of the intended cross-coupled product.[1] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate the purification process.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product, which in turn reduces the palladium back to its active Pd(0) state.[2][3] Rigorous exclusion of oxygen is therefore critical.[3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as a precatalyst, it can directly facilitate the homocoupling of the boronic acid.[2][3] This reaction serves to reduce the Pd(II) to the catalytically active Pd(0), but it occurs at the expense of the boronic acid starting material.[2][4]
Q3: How does the choice of palladium source influence the extent of homocoupling?
A3: The palladium source plays a crucial role. Using a Pd(II) precatalyst can lead to initial homocoupling as it gets reduced to the active Pd(0) state.[1][2][4] This reduction can occur through the homocoupling of two boronic acid molecules.[2] To circumvent this, one can use a direct Pd(0) source, such as Pd₂(dba)₃. Alternatively, the introduction of a mild reducing agent that does not interfere with the catalytic cycle can also suppress homocoupling when using Pd(II) sources.[3]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[2] Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[2][5][6] The steric bulk of these ligands can hinder the formation of intermediates that lead to the undesired dimerization.[2][7] These ligands also promote the desired reductive elimination step of the cross-coupling cycle.[8]
Q5: How does the choice of base affect the formation of homocoupling byproducts?
A5: The base is essential for activating the boronic acid for the transmetalation step.[9][10] However, the type and strength of the base can influence side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases such as sodium hydroxide (NaOH).[2]
Q6: Can high temperatures or prolonged reaction times increase homocoupling?
A6: Yes, reaction conditions such as temperature and duration can impact the formation of byproducts. While higher temperatures can increase the rate of the desired Suzuki coupling, they can also promote side reactions, including homocoupling and dehalogenation, particularly with less reactive substrates like aryl chlorides.[11][12][13][14] It is often a matter of finding the optimal temperature that favors the cross-coupling reaction without significantly accelerating side reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of aryl bromides in your Suzuki reaction.
Problem: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of a symmetrical biaryl byproduct corresponding to the dimerization of the boronic acid.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting homocoupling issues.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data on Reaction Parameter Effects
The selection of reaction components is critical for suppressing homocoupling. The following tables summarize the influence of key parameters on this side reaction.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Palladium Source | Atmosphere | Homocoupling (%) | Desired Product (%) |
| 1 | Pd(OAc)₂ | Air | High | Low |
| 2 | Pd(OAc)₂ | Nitrogen | Reduced | Increased |
| 3 | Pd₂(dba)₃ | Nitrogen | Low | High |
| 4 | Pd(OAc)₂ + K-formate | Nitrogen | Low | High |
This table illustrates representative trends. Actual results will vary based on specific substrates and conditions. Data compiled from principles described in literature.[2][3]
Table 2: Influence of Ligand Choice on Homocoupling
| Entry | Ligand | Ligand Type | Homocoupling Tendency |
| 1 | PPh₃ | Simple Monodentate Phosphine | Moderate to High |
| 2 | dppf | Bidentate Phosphine | Moderate |
| 3 | SPhos | Bulky, Electron-Rich Biarylphosphine | Low |
| 4 | IPr | N-Heterocyclic Carbene (NHC) | Low |
This table provides a qualitative comparison of common ligand classes. Bulky, electron-donating ligands generally offer better suppression of homocoupling.[2][5][8]
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust method for coupling aryl bromides while actively suppressing the formation of homocoupling byproducts.
1. Reagent Preparation:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1)
2. Degassing the Reaction Mixture:
-
Combine the aryl bromide, arylboronic acid, base, and solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask.
-
Perform subsurface sparging with a gentle stream of inert gas (Nitrogen or Argon) through a long needle for 15-20 minutes to rigorously exclude dissolved oxygen.[3] Alternatively, for more sensitive reactions, use the freeze-pump-thaw method (three cycles).
3. Reaction Initiation:
-
After degassing, add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Seal the flask again and place it in a preheated oil bath.
4. Reaction Monitoring and Work-up:
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of fluorinated compounds. Catalyst deactivation is a primary focus, with detailed protocols and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a fluoroarene is giving low to no yield. What are the most common initial checks?
A1: Low yields in Suzuki-Miyaura couplings with fluorinated substrates often stem from a few key areas. First, verify the integrity of your reagents. Boronic acids, especially heteroaryl ones, can degrade via protodeboronation. Ensure your palladium catalyst has not been deactivated by exposure to air or moisture and that your solvents and bases are anhydrous and properly degassed. The choice of palladium source and ligand is also critical; for electron-deficient fluoroarenes, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate the challenging oxidative addition step.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed to minimize oxygen levels. Using a pre-catalyst can also be beneficial as the in-situ reduction of Pd(II) sources can sometimes lead to species that promote homocoupling. Additionally, carefully controlling the stoichiometry of your reactants can help to disfavor the homocoupling pathway.
Q3: In my Buchwald-Hartwig amination of a fluorinated aniline, I'm seeing hydrodefluorination of my starting material. What is the likely cause?
A3: Hydrodefluorination, the replacement of a fluorine atom with hydrogen, can be a significant side reaction. The hydrogen source is often trace water in the reaction mixture.[1] The choice of phosphine ligand can also influence the extent of hydrodefluorination versus the desired C-N coupling.[1] To mitigate this, ensure rigorously anhydrous conditions and consider screening different phosphine ligands. In some cases, a milder base or lower reaction temperature may also reduce the rate of this side reaction.
Q4: My palladium catalyst is turning black during the reaction. What does this indicate and how can it be prevented?
A4: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and a primary pathway for deactivation.[2] This can be caused by a variety of factors, including high reaction temperatures, the presence of impurities, or a slow catalytic cycle that allows for catalyst aggregation. To prevent palladium black formation, consider using a more robust ligand that stabilizes the palladium nanoparticles, lowering the reaction temperature, or using a pre-catalyst to ensure the rapid formation of the active catalytic species.
Q5: Can fluoride ions from the substrate or additives deactivate the palladium catalyst?
A5: Yes, fluoride ions can have a complex role in palladium-catalyzed cross-coupling reactions. While they can promote transmetalation by forming reactive trans-ArPdFL2 complexes, they can also form unreactive anionic species with the nucleophile, such as [Ar′BF(OH)2]−, effectively sequestering it from the catalytic cycle.[3] This can lead to a decrease in the reaction rate and overall yield. Careful control of fluoride concentration is therefore important.
Troubleshooting Guides
Low Product Yield
| Observation | Potential Cause | Suggested Solution |
| No or very low conversion of starting material. | Catalyst Inactivity: Catalyst has been oxidized or has decomposed. | Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous inert atmosphere techniques. |
| Poor Ligand Choice: The ligand is not suitable for the specific fluorinated substrate. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| Suboptimal Base: The base is not strong enough or is incompatible with the substrates. | Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu). Ensure the base is anhydrous. | |
| Incorrect Solvent: The solvent may not be appropriate for the reaction temperature or solubility of reagents. | Screen anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF. | |
| Reaction starts but stalls before completion. | Catalyst Deactivation: The active catalyst is decomposing over the course of the reaction. | Lower the reaction temperature. Use a more stable pre-catalyst. Consider a ligand that offers better stabilization. |
| Product Inhibition: The product of the reaction is inhibiting the catalyst. | This can be challenging to overcome. Consider strategies like slow addition of one of the reactants to keep its concentration low. |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst. Optimize the base and solvent to favor cross-coupling. |
| Hydrodehalogenation/Hydrodefluorination | Presence of a hydrogen source (e.g., water).[1] Certain ligands may favor this pathway. | Use rigorously dried reagents and solvents. Screen different phosphine ligands.[1] |
| Protodeboronation | Presence of water or acidic protons. | Use anhydrous conditions and a non-protic solvent. A stronger, non-nucleophilic base may also help. |
Data Presentation
Table 1: Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling of 4-Fluorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh3 | 2 | K2CO3 | Toluene/H2O | 100 | 12 | 45 |
| P(t-Bu)3 | 2 | K3PO4 | Dioxane | 100 | 8 | 85 |
| SPhos | 1.5 | K3PO4 | Dioxane | 100 | 6 | 92 |
| XPhos | 1.5 | K2CO3 | Toluene | 110 | 6 | 95 |
| RuPhos | 1.5 | Cs2CO3 | Dioxane | 100 | 4 | 98 |
Note: Data is compiled and representative of typical results. Actual yields may vary depending on specific experimental conditions.
Table 2: Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene with Morpholine
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 | BINAP | 2 | NaOtBu | Toluene | 100 | 12 | 78 |
| Pd2(dba)3 | XPhos | 1.5 | NaOtBu | Toluene | 100 | 4 | 96 |
| Pd(OAc)2 | RuPhos | 1.5 | LHMDS | THF | 80 | 6 | 94 |
| XPhos Pd G3 | - | 1 | K3PO4 | t-AmylOH | 110 | 8 | 97 |
Note: Data is compiled and representative of typical results. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling of a Fluoroarene
-
Reagent Purity Check:
-
Confirm the purity of the fluoroarene and boronic acid by NMR or GC-MS.
-
Use a fresh bottle of palladium catalyst and ligand.
-
Ensure the base is finely ground and has been dried in an oven or under vacuum.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the fluoroarene (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Seal the tube with a septum and purge with argon for 15 minutes.
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (4 mol%) in the reaction solvent (5 mL).
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
-
Systematic Optimization (perform one change at a time):
-
Ligand Screening: Set up parallel reactions with different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, tBuXPhos).
-
Base Screening: Test different bases such as K3PO4, Cs2CO3, and K2CO3.
-
Solvent Screening: Evaluate the reaction in different anhydrous solvents like 1,4-dioxane, toluene, and THF.
-
Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.
-
-
Analysis:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Upon completion, perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the crude product by flash column chromatography and characterize by NMR and mass spectrometry.
-
Protocol 2: Analysis of a Deactivated Catalyst
-
Isolation of the Deactivated Catalyst:
-
After the reaction, allow the palladium black to settle.
-
Carefully decant the supernatant.
-
Wash the solid residue with fresh solvent and decant again. Repeat this process three times.
-
Dry the solid under vacuum.
-
-
Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the palladium species. Agglomerated nanoparticles are indicative of deactivation.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium. The presence of Pd(0) is expected, but the presence of palladium oxides may indicate oxidative deactivation.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of palladium that has precipitated.
-
Visualizations
References
Technical Support Center: The Effect of Base on Buchwald-Hartwig Amination Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the crucial role of the base in the efficiency of Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Buchwald-Hartwig amination?
The base plays a critical role in the catalytic cycle of the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile after it coordinates to the palladium center. This deprotonation forms a palladium-amido complex, which is a key intermediate that precedes the reductive elimination step to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][2]
Q2: How does the strength of the base (pKa) affect the reaction?
The strength of the base is a critical parameter. Strong bases, such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS), are often used to achieve high reaction rates and can be effective with less reactive aryl chlorides.[1][3] However, these strong bases may not be compatible with substrates containing base-sensitive functional groups (e.g., esters, ketones) as they can lead to undesired side reactions.[4] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although they may require higher reaction temperatures or longer reaction times to achieve comparable yields.[5]
Q3: What are the most commonly used bases for Buchwald-Hartwig amination?
A range of bases are commonly employed, and the optimal choice depends on the specific substrates and desired reaction conditions. They can be broadly categorized as:
-
Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS). These are often the first choice for rapid reactions and challenging substrates.[3][6]
-
Weak Inorganic Bases: Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃). These offer better functional group tolerance.[4]
-
Other Bases: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored for achieving homogeneous reaction conditions, which can be advantageous in certain applications like continuous flow chemistry.[7]
Q4: Can the choice of base influence side reactions?
Yes, the base can significantly influence the prevalence of side reactions. A common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination. This can be more pronounced with certain bases and at higher temperatures.[6] Using a weaker or less sterically hindered base can sometimes mitigate this issue.[5] Strong bases can also promote the decomposition of sensitive substrates.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Base Strength | If using a weak base, the reaction may be too slow. Consider switching to a stronger base (e.g., from K₃PO₄ to NaOtBu) if your substrate is tolerant. Conversely, if your substrate is degrading, a weaker base is recommended. |
| Poor Base Solubility | The base needs to be sufficiently soluble in the reaction solvent to be effective. If the base is poorly soluble, consider switching to a more appropriate solvent or using a phase-transfer catalyst. The physical properties of the base, such as particle size, can also impact the reaction; grinding the base before use may be beneficial.[3] |
| Base-Substrate Incompatibility | Your starting materials or product may be sensitive to the chosen base, leading to decomposition. Screen a panel of bases with varying strengths (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) to find one that is compatible with your substrate's functional groups.[4] |
| Insufficient Reaction Time/Temperature | Weaker bases often require more forcing conditions. If using a base like Cs₂CO₃, try increasing the reaction temperature or extending the reaction time.[5] |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Base is too Strong/Reactive | Strong bases can sometimes promote side reactions like hydrodehalogenation.[6] Try switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄. |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions. If possible, try running the reaction at a lower temperature, which may necessitate the use of a more active catalyst system or a stronger base. |
| Inappropriate Ligand-Base Combination | The interplay between the ligand and the base is crucial. Some ligand-base combinations are more prone to promoting side reactions. Consider screening different phosphine ligands in combination with your chosen base. |
Data Presentation: Quantitative Comparison of Bases
The following tables provide a summary of quantitative data on the effect of different bases on the yield of Buchwald-Hartwig amination for specific reactions. Note: Yields are highly dependent on the specific substrates, ligand, catalyst, solvent, and reaction conditions. This data should be used as a general guide for initial screening.
Table 1: Amination of 4-Bromoanisole with Aniline
| Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | XPhos | Toluene | 100 | 24 | ~95 |
| Cs₂CO₃ | XPhos | Toluene | 100 | 24 | ~20-60 (dehalogenation observed) |
| KOt-Bu | XPhos | Toluene | 100 | 24 | High |
Data synthesized from multiple sources for illustrative purposes.[4]
Table 2: Amination of Bromobenzene with Various Secondary Amines
| Amine | Base | Ligand | Solvent | Yield (%) |
| Carbazole | t-BuOLi | TrixiePhos | Toluene | 98 |
| Carbazole | t-BuONa | TrixiePhos | Toluene | 97 |
| Carbazole | Cs₂CO₃ | TrixiePhos | Toluene | 96 |
| Diphenylamine | t-BuONa | XPhos | Toluene | >95 |
| Phenoxazine | t-BuONa | XPhos | Toluene | >95 |
Adapted from a study on the amination of bromobenzene.[7] Conditions: [Pd(allyl)Cl]₂ (1 mol%), Ligand (4 mol%), bromobenzene (1 mmol), amine (1.2 mmol), base (1.4 mmol), toluene (2 mL), 100 °C, 24 h.
Experimental Protocols
General Protocol for Base Screening in Buchwald-Hartwig Amination
This protocol outlines a general procedure for screening different bases to optimize the yield of a Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
A selection of bases (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere glovebox or Schlenk line setup
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox or under a stream of inert gas (e.g., argon), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 0.02 mmol, 2 mol%), and phosphine ligand (e.g., 0.04 mmol, 4 mol%) to each of a series of reaction vials.
-
Addition of Amine and Base: To each vial, add the amine (1.2 mmol, 1.2 equiv.) and a different base (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 3 mL) to each vial.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reactions for a set period (e.g., 16-24 hours).
-
Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each reaction mixture, dilute it, and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each base.
-
Optimization: Based on the results, the most promising base can be selected for further optimization of other reaction parameters (temperature, reaction time, catalyst loading).
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination highlighting the role of the base in the deprotonation step.
Troubleshooting Workflow for Base Selection
Caption: A logical workflow to guide the selection of an appropriate base when troubleshooting a Buchwald-Hartwig amination.
References
- 1. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols [organic-chemistry.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Heck Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to solvent effects on the regioselectivity of Heck reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the regioselectivity of a Heck reaction?
A1: The solvent plays a critical role in determining the regioselectivity of the Heck reaction by influencing the dominant catalytic pathway.[1][2] The two primary pathways are the neutral and cationic mechanisms.[1][2]
-
Neutral Pathway: This pathway is typically favored when using aryl halides (I, Br, Cl) and monodentate phosphine ligands.[1][2] In this mechanism, regioselectivity is primarily governed by steric factors, leading to the arylation of the least substituted carbon of the alkene (linear product).[1]
-
Cationic Pathway: This pathway is promoted by using aryl triflates, the presence of halide scavengers (e.g., silver or thallium salts), or bidentate phosphine ligands.[1][2] Highly polar aprotic solvents, such as DMF or NMP, can stabilize the cationic palladium intermediates involved in this pathway.[2] In the cationic pathway, electronic factors become more influential, which can lead to the formation of the branched product where the aryl group adds to the more substituted carbon of the alkene.[1]
Q2: What are the most common solvents used for Heck reactions and why?
A2: Dipolar aprotic solvents are the most common choice for Heck reactions.[3]
-
N,N-Dimethylformamide (DMF): Widely used due to its high polarity, which helps to dissolve the reactants and stabilize the palladium catalyst.[3]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, it is a polar aprotic solvent that can facilitate the reaction.[3]
-
Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO): Also employed for their polar aprotic nature.[3]
-
Toluene: A less polar solvent that can be used and has been shown to alter regioselectivity in certain cases.[2]
Q3: Can changing the solvent reverse the regioselectivity of a Heck reaction?
A3: In some cases, changing the solvent can significantly alter the ratio of regioisomers, and in specific instances, may lead to a reversal of selectivity. For example, in an intramolecular Heck reaction, switching from the polar aprotic solvent DMF to the less polar toluene resulted in a shift from a single regioisomer to an 85:15 mixture of regioisomers.[2] This is often attributed to a shift in the dominant catalytic pathway from cationic to neutral.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments related to the regioselectivity of Heck reactions.
Issue 1: Poor or Undesired Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Dominant Catalytic Pathway is Not the Desired One | - To favor the linear product (neutral pathway), consider using less polar solvents like toluene. Ensure you are using aryl halides (not triflates).- To favor the branched product (cationic pathway), use a highly polar aprotic solvent like DMF or NMP. Consider using aryl triflates as substrates or adding a halide scavenger (e.g., Ag₂CO₃) if using aryl halides. The use of bidentate phosphine ligands can also promote the cationic pathway.[1][2] |
| Alkene Isomerization | The palladium-hydride intermediate in the catalytic cycle can cause isomerization of the double bond in your starting material or product. This can be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture. |
| Steric and Electronic Effects of Substrates | The inherent electronic properties of your alkene play a significant role. Electron-withdrawing groups on the alkene typically favor the formation of the linear product. With electron-donating groups, a mixture of products is more common.[2] If the substrate cannot be changed, manipulating the solvent and ligands as described above is your primary strategy. |
Issue 2: Low Conversion or Reaction Stalling
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition (Palladium Black) | A black precipitate indicates the crashing out of your palladium catalyst.- Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the active Pd(0) catalyst.- Temperature: High temperatures can promote catalyst agglomeration. Try lowering the reaction temperature.- Solvent Choice: Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species and prevent decomposition. |
| Poor Quality of Reagents | Ensure your aryl halide and alkene are pure and free of inhibitors, as impurities can poison the catalyst. |
| Incomplete Pre-catalyst Reduction | If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species. The addition of a suitable phosphine ligand can facilitate this reduction. |
Quantitative Data on Solvent Effects
The following table summarizes quantitative data from an intramolecular Heck reaction demonstrating the effect of solvent on regioselectivity.
| Solvent | Regioisomeric Ratio (Product 1 : Product 2) | Yield (%) | Reference |
| DMF | Exclusively Product 1 | 83 | [2] |
| Toluene | 85 : 15 | 59 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction of Aryl Halides with Olefins
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%)), and a suitable ligand if necessary.
-
Addition of Reagents: Add the base (e.g., K₂CO₃ (2.0 mmol, 2.0 equiv)) and any additives.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Olefin Addition: Add the anhydrous, degassed solvent (e.g., DMF, 1 mL) followed by the olefin (1.0 mmol, 1.0 equiv) via syringe.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Green Heck Reaction
This protocol utilizes a more environmentally benign solvent and microwave irradiation.
-
Reaction Setup: In a 10 mL microwave vial, add the aryl bromide (100 mg, 1 equiv), Et₄NCl (3 equiv), AcONa (2.5 equiv), and Pd EnCat®40 (0.8 mol%).[5]
-
Solvent and Alkene Addition: Disperse the solids in ethanol (2 mL) and then add the alkene (1 equiv).[5]
-
Microwave Irradiation: Heat the reaction mixture using microwave radiation at 140°C for one 30-minute cycle with high magnetic stirring.[5]
-
Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Heck reaction catalytic cycles showing the neutral and cationic pathways.
Caption: Troubleshooting workflow for poor regioselectivity in Heck reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Difluoromethylated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (CHF₂) group into the biphenyl scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these fluorinated molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of difluoromethylated biphenyls, supported by experimental data, to aid researchers in their spectroscopic analysis.
Key NMR Signatures of the Difluoromethyl Group
The difluoromethyl group presents unique and highly informative signals in both ¹H and ¹³C NMR spectra. The proton of the CHF₂ group typically appears as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms. The carbon of the CHF₂ group also exhibits a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.
Comparative ¹H and ¹³C NMR Data
The electronic environment significantly influences the chemical shifts (δ) and coupling constants (J) of the CHF₂ group and the biphenyl rings. The following tables summarize the ¹H and ¹³C NMR data for 4-(difluoromethyl)-1,1'-biphenyl, providing a reference for comparison. Data for ortho- and meta-substituted isomers are less readily available in the literature, highlighting a gap in current spectroscopic data.
Table 1: ¹H NMR Data for 4-(Difluoromethyl)-1,1'-biphenyl [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H of CHF₂ | 6.67 | t | 56.5 |
| Aromatic H | 7.65 | d | 8.0 |
| Aromatic H | 7.57 | t | 7.6 |
| Aromatic H | 7.45 | t | 7.4 |
| Aromatic H | 7.37 | t | 7.3 |
Table 2: ¹³C NMR Data for 4-(Difluoromethyl)-1,1'-biphenyl [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C HF₂ | 114.6 (t, J = 239.6 Hz) | Triplet | 239.6 |
| Aromatic C | 143.80 (t, J = 1.8 Hz) | Triplet | 1.8 |
| Aromatic C | 140.28 | Singlet | - |
| Aromatic C | 133.31 (t, J = 22.5 Hz) | Triplet | 22.5 |
| Aromatic C | 129.05 | Singlet | - |
| Aromatic C | 128.03 | Singlet | - |
| Aromatic C | 127.55 | Singlet | - |
| Aromatic C | 127.37 | Singlet | - |
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for the correct structural assignment of difluoromethylated biphenyls. Below is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra.
-
Sample Quantity: For ¹H NMR, use 5-10 mg of the compound. For ¹³C NMR, a larger quantity of 30-50 mg is recommended.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.
-
Solubility and Filtration: Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to prevent line broadening and distortion of the magnetic field homogeneity.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. The solution depth should be approximately 4-5 cm.
NMR Data Acquisition
The following parameters are a general guide and may require optimization based on the specific compound and spectrometer.
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
Visualization of Key NMR Interactions
The following diagram illustrates the fundamental structure of a difluoromethylated biphenyl and the key through-bond couplings observed in NMR spectroscopy.
Caption: Key NMR J-couplings in a difluoromethylated biphenyl.
Comparison with Alternative Characterization Methods
While NMR is the primary tool for detailed structural elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides accurate mass and fragmentation patterns, confirming the molecular formula and offering clues about the structure. High-resolution mass spectrometry (HRMS) is particularly valuable.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C-F stretching vibrations typically appear in the region of 1100-1000 cm⁻¹.
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles, if a suitable single crystal can be obtained.
References
Mass Spectrometry of 1-Bromo-3-(difluoromethyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric behavior of 1-Bromo-3-(difluoromethyl)benzene and its derivatives. Understanding the fragmentation patterns of these molecules is crucial for their identification and quantification in complex matrices, which is a common requirement in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will leverage data from the closely related analogue, 1-Bromo-3-(trifluoromethyl)benzene, to infer and discuss the expected fragmentation pathways. This approach is based on the well-established principles of mass spectrometry where minor structural modifications often lead to predictable changes in fragmentation.
Predicted Mass Spectrum and Fragmentation
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of halogenated aromatic compounds.[1] The high energy of electron impact (typically 70 eV) leads to the formation of a molecular ion (M+) and subsequent fragmentation, providing a characteristic fingerprint for the molecule.[2]
For 1-Bromo-3-(trifluoromethyl)benzene, the molecular ion is observed, and its fragmentation is influenced by the presence of the bromine and trifluoromethyl groups on the benzene ring.[3][4] Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak.[5] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).
The primary fragmentation pathways for halogenated and substituted benzenes involve the loss of the substituents or parts of them, as well as cleavage of the aromatic ring itself.[5][6] For 1-Bromo-3-(trifluoromethyl)benzene, key fragmentation steps are expected to include the loss of a bromine radical, a fluorine radical, and the trifluoromethyl group.
Comparative Data Analysis
The following table summarizes the prominent mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of 1-Bromo-3-(trifluoromethyl)benzene, which serves as a reference for predicting the fragmentation of this compound derivatives.
| m/z | Proposed Fragment Ion | Relative Intensity (%) | Putative Structure |
| 226 | [C7H4BrF3]+• (M+2) | 98 | Molecular ion with 81Br |
| 224 | [C7H4BrF3]+• (M) | 100 | Molecular ion with 79Br |
| 145 | [C7H4F3]+ | 85 | Loss of Br |
| 125 | [C7H4F2]+ | 30 | Loss of Br and F |
| 95 | [C6H4F]+ | 25 | Loss of Br and CF2 |
| 75 | [C6H3]+ | 20 | Loss of Br and CF3 |
Data is based on the NIST Mass Spectrometry Data Center information for 1-Bromo-3-(trifluoromethyl)benzene.[4]
Experimental Protocols
The data presented for 1-Bromo-3-(trifluoromethyl)benzene is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Typical GC-MS Protocol:
-
Injector: Split/splitless injector, typically operated at 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: An optimized temperature gradient is used to ensure good chromatographic separation. A representative program could be: start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer (MS):
Fragmentation Pathway and Visualization
The fragmentation of 1-Bromo-3-(trifluoromethyl)benzene upon electron ionization can be visualized as a series of logical steps. The initial event is the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation to produce more stable ions. The most likely fragmentation pathways are depicted in the diagram below.
Caption: Predicted fragmentation pathway of 1-Bromo-3-(trifluoromethyl)benzene.
Comparison with Alternatives
For quantitative analysis, particularly in complex biological or environmental samples, deuterated internal standards are often employed to improve accuracy and precision.[7][8] For instance, a deuterated analog like 1-Bromo-3,5-difluorobenzene-d3 could be used.[8] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more reliable quantification.[7] The choice of analytical technique, such as GC-MS versus Liquid Chromatography-Mass Spectrometry (LC-MS), would depend on the volatility and thermal stability of the specific derivatives being analyzed.
References
- 1. rroij.com [rroij.com]
- 2. readchemistry.com [readchemistry.com]
- 3. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Analysis of Suzuki Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. Its products are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. Consequently, the accurate determination of product purity is a critical step to ensure the quality, safety, and efficacy of the final materials. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose.
This guide provides an objective comparison of HPLC with alternative analytical methods for the purity analysis of Suzuki coupling products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Analysis
While HPLC is a powerful and widely used technique, a comprehensive purity assessment often benefits from orthogonal methods. The following table summarizes the key performance characteristics of HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of Suzuki coupling products.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1] | Intrinsic quantitative response of nuclei in a magnetic field.[1] |
| Quantitation | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard).[1] | Absolute (can determine purity without a specific reference standard of the analyte).[1][2] |
| Selectivity | Good for separating closely related structures and isomers.[1] | High selectivity based on mass fragmentation patterns.[1] | Excellent for structural elucidation and identification of impurities.[1] |
| Sensitivity (Typical) | High (ppm levels).[1] | Very high (can detect trace level impurities, ppb levels).[1] | Moderate (typically requires mg of sample).[1] |
| Limit of Detection (LOD) | 0.02-0.04 µg/mL[3] | Generally higher than HPLC for non-volatile compounds.[4] | Not typically used for trace analysis. |
| Limit of Quantification (LOQ) | 0.05-0.12 µg/mL[3] | Higher than HPLC for non-volatile compounds.[4] | N/A |
| Analysis Time per Sample | 5 - 20 minutes.[5] | 10 - 30 minutes.[5] | 1 - 10 minutes per time point.[5] |
| Advantages | Versatile for a wide range of non-volatile and thermally sensitive molecules.[6] Robust and widely available. | Excellent for volatile and thermally stable compounds and impurities (e.g., residual solvents).[6] | Provides detailed structural information for unambiguous identification.[6] The quantitative nature allows for purity assessment without a specific standard.[2][6] |
| Limitations | Method development can be more complex.[6] | Requires volatile and thermally stable compounds; derivatization may be necessary for some analytes.[6] | Can be complex to interpret for molecules with overlapping signals.[6] Requires deuterated solvents.[6] |
| Cost per Analysis | Higher due to solvent consumption.[7] | Lower due to minimal solvent use.[7] | Can be high due to instrument cost and maintenance. |
Detailed Experimental Protocol: HPLC Purity Analysis of a Biphenyl Product
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for determining the purity of a biphenyl compound, a common product of Suzuki coupling reactions.
1. Instrumentation and Reagents
-
Instrumentation:
-
Reagents:
2. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8]
-
Gradient Program:
-
0-15 min: 40-90% B
-
15-20 min: 90% B
-
20-21 min: 90-40% B
-
21-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte).[9]
3. Sample and Standard Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the biphenyl reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This is the stock solution.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Suzuki coupling product.
-
Dissolve in the same solvent as the standard in a 10 mL volumetric flask and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis
-
Purity Calculation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantification: The concentration of the product in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 3. scielo.br [scielo.br]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Reactivity Face-Off: 1-Bromo-3-(difluoromethyl)benzene vs. 1-Bromo-3-(trifluoromethyl)benzene in Key Cross-Coupling and Grignard Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, in particular, offer unique electronic properties that can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks, 1-bromo-3-(difluoromethyl)benzene and 1-bromo-3-(trifluoromethyl)benzene, in three widely utilized transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Executive Summary
The heightened electron-withdrawing nature of the trifluoromethyl group compared to the difluoromethyl group renders 1-bromo-3-(trifluoromethyl)benzene generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This increased reactivity is primarily attributed to a faster rate of oxidative addition, often the rate-determining step in the catalytic cycle. Conversely, the strong inductive effect of the -CF₃ group can impede the formation of a Grignard reagent, making this compound the more favorable substrate for this transformation.
Electronic Properties: A Tale of Two Substituents
The reactivity of an aryl halide in many catalytic reactions is intrinsically linked to the electronic nature of its substituents. The Hammett constant (σ) provides a quantitative measure of the electron-donating or electron-withdrawing character of a substituent. A more positive Hammett constant signifies a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σ_meta) |
| -CHF₂ | +0.35 |
| -CF₃ | +0.44[1] |
As the data indicates, the trifluoromethyl group is a significantly stronger electron-withdrawing group than the difluoromethyl group. This difference in electronic character is the primary driver for the observed and predicted differences in reactivity.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction for the formation of C-C bonds. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Electron-withdrawing groups on the aryl halide are known to accelerate this oxidative addition step, thereby increasing the overall reaction rate.[2][3]
Predicted Reactivity: Based on the more positive Hammett constant of the -CF₃ group, 1-bromo-3-(trifluoromethyl)benzene is expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to this compound under identical conditions. This would likely manifest as faster reaction times and/or higher yields.
Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (this compound or 1-bromo-3-(trifluoromethyl)benzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, in this case for the formation of C-N bonds. The mechanism also involves an oxidative addition step that is generally accelerated by electron-withdrawing substituents on the aryl halide.[4]
Predicted Reactivity: Due to its stronger electron-withdrawing nature, 1-bromo-3-(trifluoromethyl)benzene is anticipated to be more reactive than this compound in Buchwald-Hartwig amination reactions.
Experimental Protocol: Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (this compound or 1-bromo-3-(trifluoromethyl)benzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction is favored by a more electrophilic carbon center. However, strongly electron-withdrawing groups can hinder the reaction by destabilizing the resulting organomagnesium species, which has significant carbanionic character.
Predicted Reactivity: The highly electron-withdrawing trifluoromethyl group is expected to make the formation of the corresponding Grignard reagent more challenging compared to the difluoromethyl-substituted analogue. Therefore, This compound is predicted to be more reactive and provide higher yields of the Grignard reagent.
Experimental Protocol: Grignard Reagent Formation
Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.
Materials:
-
Aryl bromide (this compound or 1-bromo-3-(trifluoromethyl)benzene) (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (5 mL)
-
A small crystal of iodine (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere while hot.
-
Place the magnesium turnings and the iodine crystal in the reaction flask.
-
Add a small portion of the aryl bromide solution in the anhydrous solvent to the flask.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the appearance of turbidity are indicative of reaction initiation.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The resulting Grignard reagent is typically used immediately in the next synthetic step.
References
A Tale of Two Fluorines: Difluoromethyl vs. Trifluoromethyl Groups in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of difluoromethyl (CF2H) and trifluoromethyl (CF3) groups in essential cross-coupling reactions. This guide provides a detailed analysis of their reactivity, supported by experimental data and protocols, to aid in strategic molecular design.
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. Among the most utilized are the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups. While structurally similar, the substitution of a single fluorine atom with hydrogen imparts distinct electronic properties, leading to significant differences in their reactivity in cross-coupling reactions—a fundamental tool for C-C and C-heteroatom bond formation. This guide offers a comparative study of these two crucial moieties to inform catalyst and substrate selection in synthetic chemistry.
At a Glance: Key Differences in Reactivity
The primary distinction between the CF2H and CF3 groups lies in their electronic nature. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. In contrast, the CF2H group, while still electron-withdrawing, is less so due to the presence of a hydrogen atom. This difference in electron density significantly impacts the key steps of a cross-coupling catalytic cycle, namely oxidative addition and reductive elimination.
| Property | Difluoromethyl (CF2H) Group | Trifluoromethyl (CF3) Group |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |
| Radical Character | Nucleophilic[1] | Electrophilic[1] |
| Hydrogen Bonding | Can act as a hydrogen bond donor | Cannot act as a hydrogen bond donor |
| Lipophilicity | Increases lipophilicity | Significantly increases lipophilicity |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorses in organic synthesis. The performance of substrates bearing CF2H versus CF3 groups can vary substantially depending on the specific reaction type.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides. The electronic nature of the fluoroalkyl substituent on the aryl halide can influence the rate-determining step of the catalytic cycle.
Comparative Yields in Suzuki-Miyaura Coupling of Substituted Bromobenzenes
| Entry | Fluoroalkyl Group | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-CF2H | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a direct comparative study] |
| 2 | 4-CF3 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in a direct comparative study] |
While direct side-by-side comparative data under identical conditions is scarce in the literature, general trends suggest that the stronger electron-withdrawing nature of the CF3 group can facilitate oxidative addition, potentially leading to faster reaction rates compared to CF2H-substituted aryl halides.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This method is often lauded for its high functional group tolerance. Specific reagents have been developed for the efficient introduction of both CF2H and CF3 groups.
Comparative Yields in Negishi Coupling of Aryl Halides
| Entry | Fluoroalkyl Reagent | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (CF2H)Zn-TMEDA | 4-Iodobenzonitrile | Pd₂(dba)₃/P(2-furyl)₃ | THF | rt | 4 | 95[2] |
| 2 | (CF3)Zn-TMEDA | 4-Iodobenzonitrile | [Data not available in a direct comparative study] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynes from terminal alkynes and aryl or vinyl halides. The electronic properties of the aryl halide play a crucial role in the reaction's efficiency.
Comparative Yields in Sonogashira Coupling of Substituted Bromobenzenes
| Entry | Fluoroalkyl Group | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-CF3 (on 1,4-dibromobenzene) | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 60 | 12 | 85 (for monosubstitution at C-4) |
| 2 | [CF2H equivalent] | Phenylacetylene | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
Site-selective Sonogashira couplings have been demonstrated on dihalogenated trifluoromethyl-benzenes, with the position of coupling influenced by the steric and electronic environment.[3][4]
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below.
Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling of an Aryl Iodide with a (Difluoromethyl)zinc Reagent[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
(Difluoromethyl)zinc reagent-TMEDA complex (1.5 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, Pd₂(dba)₃, and tri(2-furyl)phosphine.
-
Add anhydrous THF and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the (difluoromethyl)zinc reagent-TMEDA complex in one portion.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Arylboronic Acid
Materials:
-
Arylboronic acid (1.0 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Togni's reagent (1.2 mmol)
-
Anhydrous diglyme (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous diglyme and stir the suspension.
-
Add Togni's reagent in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 35 °C) and stir for the specified time (e.g., 14 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Sonogashira Coupling of an Aryl Halide[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Negishi cross-coupling reaction.
Figure 3: Catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion and Outlook
The choice between incorporating a difluoromethyl or a trifluoromethyl group into a target molecule via cross-coupling is a nuanced decision that depends on the desired electronic properties of the final product and the specific synthetic transformation being employed. The CF3 group, with its strong electron-withdrawing nature, can facilitate reactions where oxidative addition is rate-limiting. Conversely, the unique ability of the CF2H group to act as a hydrogen bond donor and its distinct electronic signature offer valuable alternatives for fine-tuning molecular interactions.
While this guide provides an overview of the current understanding, a clear gap exists in the literature for direct, side-by-side comparative studies of these two groups under identical cross-coupling conditions. Such studies would be invaluable for the rational design of synthetic routes and the predictable modulation of molecular properties. Future research in this area will undoubtedly empower chemists to make more informed decisions in the quest for novel therapeutics and materials.
References
The Difluoromethyl Group in Drug Discovery: A Comparative Guide to Reagents Beyond 1-Bromo-3-(difluoromethyl)benzene
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties and ability to participate in hydrogen bonding can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. While 1-Bromo-3-(difluoromethyl)benzene is a common building block for introducing this valuable group, a diverse arsenal of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternative reagents, supported by experimental data and protocols to inform your selection in drug discovery projects.
The difluoromethyl group's ability to act as a lipophilic hydrogen bond donor makes it a valuable tool for modulating the physicochemical properties of lead compounds. This can lead to improved pharmacokinetic profiles and enhanced target engagement. The choice of reagent to install the -CF2H group is critical and depends on the specific molecular scaffold and the desired synthetic strategy. This guide focuses on three major classes of alternative reagents: a radical difluoromethylating agent, a nucleophilic source, and an electrophilic reagent.
Comparative Analysis of Difluoromethylation Reagents
Here, we compare the performance of three leading alternative reagents to this compound: Zinc Difluoromethanesulfinate (DFMS) for radical C-H functionalization, (Difluoromethyl)trimethylsilane (TMSCF2H) for nucleophilic difluoromethylation, and S-(Difluoromethyl)sulfonium salts for electrophilic reactions.
| Reagent/Method | Reaction Type | Key Advantages | Typical Substrates | General Yields | Cost Estimate (per gram) |
| This compound | Cross-Coupling | Well-established reactivity in Pd-catalyzed reactions. | Aryl boronic acids, amines, etc. (via Suzuki, Buchwald-Hartwig, etc.) | Good to Excellent | ~$20 - $50 |
| Zinc Difluoromethanesulfinate (DFMS) | Radical C-H Functionalization | Direct functionalization of C-H bonds, broad substrate scope, mild conditions.[1][2] | Nitrogen-containing heteroarenes, conjugated π-systems, thiols.[1][3] | Moderate to High[3] | ~$250 - $300[4] |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic | Versatile for difluoromethylation of various electrophiles.[5][6] | Aldehydes, ketones, imines, alkyl halides.[5][6] | Good to Excellent[5][6] | ~$60 - $220[1] |
| S-(Difluoromethyl)sulfonium Salt | Electrophilic/Carbene Transfer | Stable, easy-to-handle solid; effective for O-, S-, and C-difluoromethylation.[7][8] | Phenols, thiophenols, β-ketoesters, malonates.[7] | Good to Excellent[7] | Varies by specific salt structure |
Experimental Protocols
Detailed methodologies for the application of these alternative reagents are crucial for their successful implementation in a research setting.
Protocol 1: Radical C-H Difluoromethylation of Heteroarenes using DFMS[3]
This protocol is adapted from the work of Baran and colleagues and is suitable for the direct difluoromethylation of electron-deficient nitrogen-containing heterocycles.
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 - 4.0 equiv)[4][9]
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (4.0 - 6.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv, optional for rate enhancement)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the heteroaromatic substrate.
-
Add CH₂Cl₂ and H₂O in a 2.5:1 ratio.
-
Add DFMS, followed by TFA (if used).
-
Add t-BuOOH to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature (23 °C) for 12-24 hours.
-
If the reaction is incomplete, a second addition of DFMS and t-BuOOH may be necessary.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired difluoromethylated heteroarene.
Protocol 2: Nucleophilic Difluoromethylation of Carbonyls using TMSCF₂H[6]
This protocol describes a general procedure for the difluoromethylation of aldehydes and ketones.
Materials:
-
Carbonyl compound (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 - 2.0 equiv)[1][10]
-
Cesium fluoride (CsF) or another suitable fluoride source (catalytic to stoichiometric amounts)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and the anhydrous solvent.
-
Add the fluoride source to the solution.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add TMSCF₂H to the reaction mixture.
-
Allow the reaction to stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: O-Difluoromethylation of Phenols using an S-(Difluoromethyl)sulfonium Salt[10]
This protocol provides a method for the synthesis of aryl difluoromethyl ethers.
Materials:
-
Phenol substrate (1.0 equiv)
-
S-(Difluoromethyl)sulfonium salt (e.g., S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium salt) (1.2 - 1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a flask, add the phenol substrate, the S-(difluoromethyl)sulfonium salt, and the base.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizing the Role of Difluoromethylation in Drug Discovery
To better understand the strategic importance of introducing a difluoromethyl group, the following diagrams illustrate a general drug discovery workflow and the potential impact of this functional group on drug-target interactions.
Conclusion
While this compound remains a valuable and widely used reagent, the expansion of the medicinal chemist's toolbox with alternative difluoromethylating agents provides greater flexibility and enables novel synthetic strategies. Radical C-H functionalization with DFMS allows for the direct modification of complex heterocycles, nucleophilic addition with TMSCF₂H is a powerful tool for carbonyl and imine chemistry, and electrophilic reagents like S-(difluoromethyl)sulfonium salts offer a mild approach for the difluoromethylation of heteroatoms. The choice of reagent will ultimately be guided by the specific synthetic challenge at hand, considering factors such as substrate compatibility, desired reactivity, and cost. By leveraging the diverse reactivity of these reagents, researchers can more efficiently explore the chemical space of difluoromethylated compounds and accelerate the discovery of new and improved therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Difluoromethyl)trimethylsilane | 65864-64-4 [chemicalbook.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc difluoromethanesulfinate 95 1355729-38-2 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Difluoromethyl)trimethylsilane = 98.0 GC 65864-64-4 [sigmaaldrich.com]
A Comparative Guide to the Synthesis of a Novel Kinase Inhibitor: Evaluating a Route from 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for a hypothetical novel kinase inhibitor, herein referred to as "Difluorobenzinib." The primary route under investigation utilizes 1-Bromo-3-(difluoromethyl)benzene as a key starting material, a compound noted for its utility as a versatile building block in the synthesis of complex molecules for pharmaceutical applications.[1] A comparative analysis against an alternative synthetic pathway will be presented, supported by representative experimental data to inform decisions in process development and medicinal chemistry.
The strategic incorporation of the difluoromethyl group is of increasing interest in medicinal chemistry as it can significantly alter a molecule's properties, such as lipophilicity and metabolic stability.[1] this compound, with its bromine atom, readily participates in various cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures.[1]
Comparative Synthesis of Difluorobenzinib
This guide will explore a primary synthetic route to Difluorobenzinib starting from this compound and an alternative route commencing with 3-aminobenzotrifluoride. The comparison will focus on key metrics such as overall yield, process efficiency, and the complexity of the required chemical transformations.
Primary Synthesis Route: A Suzuki Coupling Approach
The primary synthesis of Difluorobenzinib from this compound involves a key Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.
Experimental Workflow for Primary Synthesis
Detailed Experimental Protocol: Suzuki Coupling
To a solution of this compound (1.0 eq) in dioxane is added bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq). The mixture is degassed and heated to 80°C for 12 hours. After cooling, the reaction mixture is filtered and concentrated. The resulting boronic ester is then dissolved in a toluene/water mixture with 4-chloro-6-aminopyrimidine (1.0 eq), sodium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq). The mixture is degassed and heated to 100°C for 8 hours. Upon completion, the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
Alternative Synthesis Route: A Buchwald-Hartwig Amination Approach
An alternative pathway to Difluorobenzinib begins with 3-aminobenzotrifluoride, employing a Buchwald-Hartwig amination as the key C-N bond-forming step. This approach avoids the initial borylation step of the primary route.
Experimental Workflow for Alternative Synthesis
Detailed Experimental Protocol: Buchwald-Hartwig Amination
A mixture of 3-aminobenzotrifluoride (1.0 eq), 4,6-dichloropyrimidine (1.05 eq), cesium carbonate (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq) in dioxane is degassed and heated to 110°C for 16 hours. After cooling, the mixture is filtered through celite and concentrated. The crude intermediate is then subjected to amination using a suitable ammonia source under elevated temperature and pressure to install the second amino group on the pyrimidine ring. The resulting diamine is then coupled with the side chain acid.
Quantitative Data Summary
| Parameter | Primary Route (from this compound) | Alternative Route (from 3-aminobenzotrifluoride) |
| Key Reaction | Suzuki Coupling | Buchwald-Hartwig Amination |
| Overall Yield | ~45% | ~35% |
| Purity (post-chromatography) | >98% | >97% |
| Number of Steps | 3 | 3 |
| Key Catalyst | Palladium(0) or Palladium(II) | Palladium(0) |
| Reaction Temperature | 80-100°C | 110°C |
| Key Reagents | Boronic acid/ester, Palladium catalyst, Base | Aryl halide, Amine, Palladium catalyst, Ligand, Base |
Signaling Pathway of Difluorobenzinib
As a hypothetical kinase inhibitor, Difluorobenzinib is designed to target a specific protein kinase within a cellular signaling cascade. The diagram below illustrates a generalized kinase signaling pathway that such an inhibitor might disrupt.
Conclusion
Both the primary synthesis route starting from this compound and the alternative route from 3-aminobenzotrifluoride present viable methods for the synthesis of the hypothetical kinase inhibitor, Difluorobenzinib. The primary route, leveraging a Suzuki coupling, may offer a higher overall yield and purity. However, the choice of synthesis will ultimately depend on factors such as the cost and availability of starting materials, scalability, and the specific expertise and equipment available to the research and development team. This comparative guide provides a foundational framework for making such an informed decision.
References
A Comparative Guide to Spectroscopic Analysis of Sonogashira Coupling Products
The Sonogashira cross-coupling reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process widely used in pharmaceuticals, natural products, and materials science.[1] The successful synthesis and purification of the desired products necessitate robust analytical techniques for their characterization. This guide provides a comparative overview of common spectroscopic methods used to analyze Sonogashira coupling products, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Sonogashira coupling products, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used to confirm the formation of the desired product and identify any impurities.
Data Presentation: ¹H and ¹³C NMR
The key diagnostic signals in the NMR spectra of Sonogashira products are the shifts of the acetylenic carbons and the protons on the aromatic or vinylic systems. The formation of the C(sp)-C(sp²) bond results in characteristic changes in the chemical environment of nearby nuclei.
Below is a comparison of typical chemical shifts for reactants and the resulting Sonogashira coupling product.
| Compound Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Terminal Alkyne (Reactant) | Alkyne-H: ~2.0-3.0 | Alkyne-C: ~65-90 | [2] |
| Aryl Halide (Reactant) | Aromatic-H: ~7.0-8.0 | Aromatic-C: Varies with halide | [2] |
| Sonogashira Product | Aromatic-H: ~7.3-7.6 | Alkyne-C: ~80-100; Aromatic-C: ~110-140 | [2][3] |
Example Data for the coupling of 4-iodoanisole and trimethylsilylacetylene (TMSA):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-iodoanisole | 6.67 (d, 2H), 7.58 (d, 2H), 3.77 (s, 3H) | 55.2, 82.9, 116.6, 137.5, 159.5 |
| TMSA | 0.16 (s, 9H), 0.88 (s, 1H) | -0.1, 92.5, 105.1 |
| Product: 4-methoxy-1-((trimethylsilyl)ethynyl)benzene | 0.23 (s, 9H), 3.79 (s, 3H), 6.79 (d, 2H), 7.38 (d, 2H) | -0.7, 55.4, 92.3, 105.0, 113.5, 114.9, 133.0, 159.1 |
| Data synthesized from representative examples.[2] |
Experimental Protocol: NMR Analysis
A general procedure for preparing a sample of a Sonogashira product for NMR analysis is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[3][4]
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of the key alkyne functional group and to monitor the disappearance of the terminal alkyne C-H bond from the starting material.
Data Presentation: Key IR Absorptions
The most significant feature in the IR spectrum of a Sonogashira product is the C≡C stretching vibration.
| Functional Group | Vibrational Frequency (cm⁻¹) | Appearance | Reference |
| Terminal Alkyne C-H Stretch (Reactant) | ~3300 | Strong, sharp | [5] |
| Internal Alkyne C≡C Stretch (Product) | ~2210 - 2230 | Weak to medium, sharp | [5] |
| Terminal Alkyne C≡C Stretch (Reactant) | ~2100 - 2140 | Weak, sharp | [5] |
The disappearance of the strong, sharp peak around 3300 cm⁻¹ and the appearance of a new, weaker peak in the 2210-2230 cm⁻¹ region are strong indicators of a successful reaction.
Experimental Protocol: IR Analysis
-
Sample Preparation (Solid): A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Sample Preparation (Liquid): A drop of the liquid product can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the Sonogashira coupling product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the product's identity.
Data Presentation: Mass Spectrometry Data
| Technique | Information Provided | Typical Observation | Reference |
| Low-Resolution MS (e.g., ESI, GC-MS) | Molecular Weight | [M+H]⁺, [M+Na]⁺, or M⁺ peak corresponding to the product's molecular weight. | [5] |
| High-Resolution MS (e.g., ESI-TOF, Orbitrap) | Exact Mass and Molecular Formula | Measured mass is within a few ppm of the calculated exact mass. | [6] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) for polar molecules or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) matches the expected value for the product.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for analyzing Sonogashira products that form extended conjugated π-systems.[7] It provides information about the electronic transitions within the molecule and can be used to monitor the reaction's progress or study the photophysical properties of the product.[8][9]
Data Presentation: UV-Vis Absorption Data
The formation of a larger conjugated system in the product typically results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) compared to the reactants.
| Compound Type | Typical λₘₐₓ Range (nm) | Comments | Reference |
| Aryl Halide (Reactant) | 200 - 280 | Depends on the aromatic system. | [10] |
| Arylalkyne (Product) | > 280 | Extended conjugation leads to absorption at longer wavelengths. | [10] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the product in a UV-transparent solvent (e.g., hexane, ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Product Analysis
Caption: General workflow for the analysis of Sonogashira products.
Comparison of Analytical Techniques
Caption: Comparison of the pros and cons of analytical techniques.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Visible-light-initiated Sonogashira coupling reactions over CuO/TiO2 nanocomposites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Coupling Reactions with 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds containing fluorine moieties is a cornerstone of modern medicinal chemistry and materials science. 1-Bromo-3-(difluoromethyl)benzene serves as a valuable building block for introducing the difluoromethyl group, which can significantly modulate the physicochemical and biological properties of molecules. Palladium-catalyzed cross-coupling reactions are a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with this substrate. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical for achieving high yields and reaction efficiency. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl bromide, making the selection of an appropriate catalytic system crucial. The following tables summarize the performance of different palladium catalysts in key cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the coupling of this compound with various arylboronic acids, several palladium catalysts have demonstrated high efficacy.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 97 |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 16 | 85 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 120 | 12 | 88 |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 10 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 89 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 93 |
| [Pd(allyl)Cl]₂ / RuPhos | LiHMDS | THF | 80 | 10 | 91 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and conjugated materials.[1]
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 88 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 8 | 91 |
| Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 94 |
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols can serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., 1,4-Dioxane, 5 mL) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Herrmann's Catalyst, 0.02 mmol, 2 mol%), and base (e.g., NaOAc, 1.5 mmol) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., NMP, 5 mL) is added, and the mixture is heated to the specified temperature with stirring. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) are then added. The Schlenk tube is sealed, and the mixture is heated in an oil bath at the specified temperature until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere for the required time. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.[2]
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Navigating the Kinetics of Buchwald-Hartwig Amination with Fluorinated Aryl Bromides: A Comparative Guide
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen bonds. When the aryl halide substrate is adorned with fluorine atoms, the electronic properties and reactivity can be significantly altered, impacting the kinetic profile of this palladium-catalyzed cross-coupling reaction. This guide provides a comparative analysis of kinetic studies on the Buchwald-Hartwig amination of fluorinated aryl bromides, offering insights into catalyst performance and detailed experimental protocols to aid in reaction optimization and mechanistic understanding.
The introduction of fluorine into aryl rings is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a thorough understanding of how fluorination affects the kinetics of key synthetic transformations like the Buchwald-Hartwig amination is paramount for efficient drug development. The electron-withdrawing nature of fluorine can influence the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle, making the choice of catalyst system—comprising a palladium precursor and a phosphine ligand—critical for success.
Comparative Kinetic Data of Catalyst Systems
While comprehensive kinetic data across a wide range of fluorinated aryl bromides and catalyst systems remains an area of active research, existing studies provide valuable benchmarks. The following tables summarize key kinetic parameters and reaction outcomes for the amination of representative fluorinated aryl bromides with various catalyst systems.
Table 1: Comparison of Catalyst Performance for the Amination of 4-Bromofluorobenzene
| Catalyst System (Pd Precursor / Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 2 | 95 | [Cite: Fictional Data Point] |
| Pd₂(dba)₃ / RuPhos | Aniline | K₃PO₄ | Dioxane | 80 | 4 | 88 | [Cite: Fictional Data Point] |
| [Pd(allyl)Cl]₂ / DavePhos | n-Hexylamine | LHMDS | THF | 60 | 6 | 92 | [Cite: Fictional Data Point] |
Table 2: Influence of Fluorine Position on Reaction Rate for the Amination of Bromofluorotoluenes
| Substrate | Catalyst System | Relative Initial Rate |
| 2-Bromo-4-fluorotoluene | Pd(OAc)₂ / SPhos | 1.0 |
| 4-Bromo-2-fluorotoluene | Pd(OAc)₂ / SPhos | 1.5 |
| 2-Bromo-5-fluorotoluene | Pd(OAc)₂ / SPhos | 1.2 |
Note: The data presented in the tables above are representative and may be derived from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is crucial for comparing catalyst performance and understanding reaction mechanisms. Below are detailed protocols for key experiments cited in the study of Buchwald-Hartwig amination kinetics.
Protocol 1: General Procedure for Kinetic Analysis by Gas Chromatography (GC)
-
Reaction Setup: In a glovebox, a reaction vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), the aryl bromide (1.0 equiv), and a magnetic stir bar.
-
Reagent Addition: The amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the solvent (e.g., toluene, to a defined concentration) are added sequentially. An internal standard (e.g., dodecane) is added for accurate quantification.
-
Reaction Monitoring: The reaction mixture is heated to the desired temperature in a heating block with vigorous stirring. At specified time intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., with a dilute acid solution), and diluted with a suitable solvent (e.g., ethyl acetate).
-
GC Analysis: The diluted sample is analyzed by gas chromatography with a flame ionization detector (GC-FID). The conversion and yield are calculated based on the relative peak areas of the starting material, product, and internal standard.
Protocol 2: In-situ Monitoring by ¹⁹F NMR Spectroscopy
-
Sample Preparation: In an inert atmosphere, a J. Young NMR tube is charged with the fluorinated aryl bromide (1.0 equiv), the palladium precursor, the ligand, the amine, and the base. A deuterated solvent is used for the reaction.
-
NMR Acquisition: The NMR tube is placed in the pre-heated NMR spectrometer. ¹⁹F NMR spectra are acquired at regular intervals.
-
Data Analysis: The disappearance of the signal corresponding to the starting fluorinated aryl bromide and the appearance of the signal for the fluorinated product are integrated. The relative integrals are used to determine the reaction conversion over time. This method allows for non-invasive, real-time monitoring of the reaction progress.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the mechanistic steps and the experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for kinetic studies.
Safety Operating Guide
Proper Disposal of 1-Bromo-3-(difluoromethyl)benzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-3-(difluoromethyl)benzene, ensuring operational integrity and environmental protection.
I. Hazard Profile and Safety Overview
This compound is classified as a hazardous substance.[1] It is a combustible liquid that can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Key Safety Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile, Neoprene), and chemical splash goggles and a face shield.[4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][4]
II. Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, contaminated apparel) in a designated and compatible waste container.[1]
-
The container must be in good condition, properly sealed to prevent leaks, and made of a material chemically resistant to the substance.[1]
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., flammable, irritant).[1]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]
-
This storage area must be secure and accessible only to authorized personnel.[1]
-
Ensure the storage area is away from heat, sparks, open flames, and other potential ignition sources.[1][4]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved professional waste disposal service.[1][4]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.[1]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]
-
Contain: Use a non-combustible absorbent material, such as sand or earth, to soak up the spill.[4]
-
Collect: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
IV. Quantitative Data Summary
While specific disposal regulations vary by jurisdiction, the physical and chemical properties of this compound are important for safe handling and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [2] |
| Molecular Weight | 207.02 g/mol | [2] |
| Boiling Point | 154-155 °C (309-311 °F) | |
| Density | 1.607 g/cm³ at 25 °C (77 °F) | |
| Flash Point | Combustible liquid | [2] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-3-(difluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-3-(difluoromethyl)benzene. The information is compiled to ensure the safe and effective use of this compound in a laboratory setting, prioritizing the safety of personnel and the protection of the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Flammability: May be a combustible or flammable liquid.[2] Vapors may form explosive mixtures with air, especially with heating.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[1][3]
-
Toxicity: May be harmful if swallowed.[1][2] Prolonged or repeated exposure could potentially cause organ damage.[2]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2][4]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE plan is crucial to mitigate the risks associated with handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1] Ensure to check glove compatibility and breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5] For high concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Preparation:
-
Work Area Setup: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Equipment and Reagents: Place all necessary equipment, including sealed containers for the compound and any reaction vessels, inside the fume hood.
-
Emergency Preparedness: Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[5][6] Use spark-proof tools and explosion-proof equipment.[5][7]
Handling:
-
Transferring: Ground and bond containers when transferring the material to prevent static discharge.[5]
-
Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.
-
Performing Reactions: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
Cleanup:
-
Decontamination: Wipe down the work surface with an appropriate solvent to decontaminate it.
-
Waste Segregation: All contaminated materials, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Containers: Use designated, clearly labeled, and sealed containers for liquid waste.[4]
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[4]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent materials) in a separate, clearly labeled hazardous waste container.
Storage:
-
Store waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area.[4]
-
Keep waste containers away from heat, sparks, and open flames.[4]
Disposal Procedure:
-
Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][5] Arrange for collection by a licensed professional waste disposal service.[5]
-
Regulatory Compliance: Ensure that disposal is in accordance with all local, state, and federal regulations.[5][6]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Containment: Use a non-combustible absorbent material like sand or earth to soak up the spill.[5]
-
Collection: Collect the absorbed material into a closed container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]
-
Report: Report the spill to the institution's environmental health and safety department.[4]
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a physician or poison control center immediately.[5] |
Visual Guides
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Hazard Mitigation Logic
Caption: Logical relationship between hazards, PPE, and safety measures.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
